5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Description
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Properties
IUPAC Name |
5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNEPAQHIMLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558168 | |
| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117860-56-7 | |
| Record name | 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of innovation.[1][2][3] Its unique electronic properties and synthetic versatility have propelled a multitude of pyrazole-containing compounds into clinical use and advanced materials applications.[4] This guide focuses on a particularly valuable derivative: 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid. With the definitive Chemical Abstracts Service (CAS) number 117860-56-7 , this molecule offers a strategic entry point for the synthesis of complex chemical entities.[5] Its bifunctional nature, possessing both a reactive carboxylic acid and a more stable methyl ester, allows for selective chemical transformations, making it a prized building block in drug discovery and fine chemical synthesis. This document aims to provide a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications, empowering researchers to harness the full potential of this versatile intermediate.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section delineates the key physicochemical properties of this compound.
Structural and General Data
| Property | Value | Source(s) |
| CAS Number | 117860-56-7 | [5] |
| Molecular Formula | C₇H₈N₂O₄ | [5] |
| Molecular Weight | 184.15 g/mol | [5] |
| Appearance | Solid | [5] |
| Synonyms | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid 5-methyl ester, 5-Carbomethoxy-1-methylpyrazole-3-carboxylic acid | [5] |
Predicted Physicochemical Parameters
While extensive experimental data for this specific molecule is not widely published, computational models provide valuable insights into its behavior.
| Parameter | Predicted Value | Note |
| pKa (acidic) | ~3.5-4.5 | Estimated for the carboxylic acid group. |
| LogP | ~0.5-1.5 | Indicates moderate lipophilicity. |
| Boiling Point | >300 °C | Estimated, decomposition may occur. |
| Melting Point | Not widely reported | Expected to be a crystalline solid with a defined melting point. |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not explicitly detailed in a plethora of literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for related pyrazole dicarboxylic acid derivatives. The most plausible route involves the preparation of a symmetrical diester followed by selective mono-hydrolysis.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-step process:
Caption: Synthetic workflow for the target molecule.
Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
The initial step involves the formation of the pyrazole-3,5-dicarboxylic acid core, followed by esterification.
2.2.1. Oxidation of 3,5-Dimethyl-1H-pyrazole
A common method for introducing carboxylic acid groups to the pyrazole ring is through the oxidation of alkyl substituents.[6]
-
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water, heating to approximately 70 °C.
-
Slowly add potassium permanganate to the heated solution, maintaining the temperature below 90 °C.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 2 and allow it to stand overnight.
-
Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration.[6]
-
2.2.2. N-Methylation and Diesterification
The resulting dicarboxylic acid can then be N-methylated and esterified. A one-pot approach is often efficient.
-
Protocol:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of methanol.
-
Cool the suspension in an ice bath and bubble hydrogen chloride gas through the mixture until saturation, or add a catalytic amount of a strong acid like sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
In a separate step, or concurrently if using a methylating agent like dimethyl sulfate, introduce the methyl group at the N1 position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it carefully.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
-
Step 2: Selective Mono-hydrolysis
The selective hydrolysis of one of the two ester groups is a critical step. This can be achieved under carefully controlled basic conditions.[7][8][9][10]
-
Causality Behind Experimental Choices: The key to selective mono-hydrolysis lies in the principle of desymmetrization in a multiphasic system.[7][10] By using a limited amount of base in a predominantly aqueous medium with a small amount of a water-miscible organic co-solvent (like THF), the reaction can be controlled.[9][10] The initial diester has limited solubility in water. As one ester group is hydrolyzed, the resulting carboxylate anion increases the molecule's hydrophilicity, drawing it into the aqueous phase and disfavoring a second hydrolysis event on the now more water-soluble mono-acid/mono-ester.[8]
-
Self-Validating Protocol:
-
Dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a minimal amount of tetrahydrofuran (THF).
-
Add a significant volume of water to create a biphasic or suspension system.
-
Cool the mixture to 0-4 °C in an ice-water bath.
-
Slowly add one equivalent of an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise with vigorous stirring.
-
Monitor the reaction progress closely using TLC or HPLC, observing the disappearance of the starting diester and the appearance of the mono-acid product.
-
Once the reaction has reached the desired conversion (typically within 1-2 hours), quench the reaction by acidifying the mixture to a pH of ~3-4 with cold, dilute hydrochloric acid.
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound makes it a versatile synthon. The differential reactivity of the carboxylic acid and the methyl ester allows for orthogonal chemical transformations.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is the more reactive functional group for nucleophilic attack at the carbonyl carbon.
-
Amide Bond Formation: The carboxylic acid can be readily converted to amides, which are common linkages in pharmaceuticals. This is typically achieved by activating the carboxylic acid with reagents such as:
-
Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with an amine.
-
Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Caption: Amide bond formation from the carboxylic acid.
-
Esterification: While the molecule already contains a methyl ester, the carboxylic acid can be esterified with other alcohols under standard conditions (e.g., Fischer esterification with a large excess of the alcohol and an acid catalyst).
Reactions at the Methyl Ester Moiety
The methyl ester at the 5-position is generally less reactive than the carboxylic acid. It can be hydrolyzed to the diacid under more forcing basic conditions (e.g., excess NaOH and heating). It can also undergo transesterification or amidation, although this typically requires harsher conditions than reactions at the free carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] this compound serves as a valuable building block for the synthesis of novel drug candidates.
Role as a Bioisostere
The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability, lipophilicity, and the ability to form specific hydrogen bonds.
Potential Therapeutic Targets
While specific biological data for this exact compound is limited in the public domain, its structural motifs suggest potential for targeting various enzyme families and receptors. For instance, pyrazole-containing compounds are known inhibitors of kinases, phosphodiesterases (e.g., sildenafil), and cyclooxygenases (e.g., celecoxib).[4] The carboxylic acid and ester functionalities provide handles for creating libraries of compounds for high-throughput screening against such targets.
Caption: Drug discovery workflow utilizing the title compound.
Spectroscopic Characterization
While a publicly available, verified full dataset is scarce, the expected spectroscopic features can be predicted based on the analysis of similar structures.[11][12][13]
¹H NMR Spectroscopy
-
Pyrazole Ring Proton: A singlet is expected for the proton at the 4-position of the pyrazole ring, likely in the range of δ 7.0-7.5 ppm.[6]
-
N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group should appear around δ 3.8-4.2 ppm.
-
Methoxycarbonyl Group: A singlet for the three protons of the methyl ester will be observed, typically in the region of δ 3.7-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, generally above δ 10 ppm, and its presence may be concentration-dependent and it may exchange with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals for the carbonyl carbons of the carboxylic acid and the methyl ester are anticipated in the range of δ 160-175 ppm.
-
Pyrazole Ring Carbons: Three distinct signals for the carbons of the pyrazole ring are expected.
-
Methyl Carbons: Signals for the N-methyl and the O-methyl carbons will be present in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching of the ester and carboxylic acid will be present in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of 184.15 would be expected. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the carboxylic acid group (-COOH), and other characteristic cleavages of the pyrazole ring.
Conclusion and Future Outlook
This compound is a strategically important building block with significant potential in organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and the differential reactivity of its functional groups offer a versatile platform for the creation of diverse molecular architectures. While the publicly available data on its specific applications and properties are somewhat limited, a logical and efficient synthetic pathway can be readily implemented. Further research into the biological activities of its derivatives is warranted and holds the promise of uncovering novel therapeutic agents. This guide provides a solid foundation for researchers to embark on the synthesis and application of this valuable heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. rroij.com [rroij.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 10. math-cs.gordon.edu [math-cs.gordon.edu]
- 11. mdpi.com [mdpi.com]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. rsc.org [rsc.org]
The Biological Versatility of Pyrazole Carboxylic Acid Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1][2][3] When functionalized with a carboxylic acid group, this scaffold gains a crucial pharmacophoric feature that enhances its ability to interact with biological targets, leading to a vast spectrum of pharmacological activities. This guide provides an in-depth analysis of the diverse biological roles of pyrazole carboxylic acid derivatives, focusing on their applications in oncology, inflammation, and infectious diseases. As a senior application scientist, the narrative emphasizes the mechanistic rationale behind these activities, the critical structure-activity relationships (SAR) that govern potency and selectivity, and the practical experimental protocols used to validate their therapeutic potential.
The Pyrazole Carboxylic Acid Core: A Blueprint for Bioactivity
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[4] Its N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[2] This, combined with its stable aromatic nature, allows it to serve as a bioisostere for other aromatic rings, often improving properties like metabolic stability and solubility.[2]
The addition of a carboxylic acid moiety introduces a strong hydrogen bonding group and an anionic center at physiological pH. This feature is pivotal for anchoring the molecule within the active sites of various enzymes and receptors, often mimicking the interactions of natural substrates. The inherent structural rigidity of the pyrazole ring ensures that these interacting groups are presented to the target protein in a well-defined spatial orientation, a key factor for achieving high-affinity binding. This guide will explore how medicinal chemists have leveraged these fundamental properties to develop potent and selective therapeutic agents.
Anticancer Activity: Targeting the Engines of Malignancy
The development of novel anticancer agents is one of the most intensely explored applications for pyrazole carboxylic acid derivatives.[1][5][6] Their success stems from the ability to target multiple hallmarks of cancer, primarily through the inhibition of key enzymes that drive cell proliferation and survival.
Mechanisms of Anticancer Action
The primary mechanism by which these derivatives exert their anticancer effects is through the competitive inhibition of protein kinases. Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket that can be effectively occupied by the pyrazole scaffold.
-
Kinase Inhibition: Derivatives have been shown to be potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3 Kinase.[1][5][7] By blocking the action of these enzymes, the compounds can halt angiogenesis, arrest the cell cycle, and induce apoptosis. For instance, certain derivatives show potent dual inhibition of EGFR and VEGFR-2, leading to superior anticancer properties.[5]
-
DNA Interaction: Some pyrazole derivatives have demonstrated the ability to bind to DNA, potentially through intercalation or groove binding, leading to DNA damage and cell death.[5]
-
Other Enzyme Targets: More recently, novel targets have been identified. For example, 1H-pyrazole-4-carboxylic acid derivatives have been optimized as highly potent inhibitors of the DNA 6mA demethylase ALKBH1, a target of interest in gastric cancer.[8]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole carboxylic acid core has yielded critical insights for optimizing anticancer potency.
-
Substitution Patterns: The position of the carboxylic acid is crucial; moving it from the 4-position to the 3-position of the pyrazole ring can lead to a drastic decrease in activity.[8]
-
Aryl Group Modifications: Substitutions on the phenyl rings attached to the pyrazole core significantly modulate activity. For example, a 4-bromophenyl group at the pyrazole ring was found to be highly active against MCF-7 breast cancer cells.[6]
-
Hybrid Molecules: Combining the pyrazole scaffold with other pharmacophores, such as benzothiazole, has led to potent hybrid molecules with superior activity compared to reference drugs like axitinib.[5]
Table 1: Representative Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | [5] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | [5] |
| 1H-Indole-3-yl-1H-pyrazole-5-carbohydrazide | HepG-2 (Liver) | 0.71 | [1] |
| Thiazol-yl-pyrozole-carboxylic acid | BJAB (B-cell lymphoma) | Potent Activity | [9] |
| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 |[5] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a robust method for determining the concentration at which a novel pyrazole derivative inhibits cancer cell growth by 50% (IC50). The causality is clear: viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product; the amount of formazan is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for sufficient formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrazole derivatives have been developed as potent anti-inflammatory agents, often with improved safety profiles compared to traditional NSAIDs.[10][11]
Mechanism of Anti-inflammatory Action
The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
-
Selective COX-2 Inhibition: A major goal in this field is to achieve selectivity for COX-2 (the inducible isoform at sites of inflammation) over COX-1 (the constitutive isoform responsible for gastric protection). This selectivity reduces the risk of gastrointestinal side effects.[10][12] The pyrazole scaffold is a key feature in several commercial COX-2 inhibitors.
-
Dual COX/5-LOX Inhibition: Advanced derivatives have been designed to inhibit both COX enzymes and 5-lipoxygenase (5-LOX), the enzyme responsible for producing pro-inflammatory leukotrienes. This dual-inhibition strategy offers a broader anti-inflammatory effect.[11][12]
Structure-Activity Relationship (SAR) Insights
-
Functional Groups: The incorporation of amide or ester functionalities can significantly enhance anti-inflammatory profiles.[10]
-
Alkyl Chains: Extending the length of alkyl chains on the pyrazole scaffold has been shown to lead to higher activity.[10]
-
Hybrid Scaffolds: Combining pyrazole with a thiazole ring has produced compounds with edema inhibition comparable to the powerful reference drug indomethacin.[13] The benzothiophen-2-yl pyrazole carboxylic acid scaffold has yielded derivatives with potent analgesic and anti-inflammatory activity superior to celecoxib.[12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is the gold-standard in vivo assay for evaluating acute anti-inflammatory activity. The rationale is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response (edema), which can be quantified and subsequently shown to be reduced by an effective anti-inflammatory drug.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (receiving various doses of the pyrazole derivative). Fast the animals overnight before the experiment to ensure uniform drug absorption.
-
Drug Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Edema Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the baseline reading). Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the same paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the mean paw volume at time 't' and V0 is the mean initial paw volume.
Antimicrobial Activity: A Scaffold to Combat Resistance
Pyrazole carboxylic acid derivatives exhibit a broad spectrum of activity against pathogenic bacteria and fungi, making them an important class for the development of new anti-infective agents.[14][15][16][17]
Spectrum of Activity and SAR
These compounds have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[15][18][19][20]
-
Key Substituents: The presence and position of electronegative atoms like fluorine and oxygen in substituents are crucial for regulating the strength of antifungal activity.[18]
-
Pharmacophore Analysis: Structure-activity studies have identified key electronic and geometrical features (pharmacophores) responsible for the inhibition of specific strains, which can be used to design more potent agents.[18]
-
Hybridization: Tethering the pyrazole core to other antimicrobial scaffolds, such as thiazole, has yielded hybrid molecules with excellent activity, with some showing MIC values against Gram-positive bacteria comparable to ciprofloxacin.[13]
Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| Pyrazolylthiazole Carboxylic Acid | 6.25 | >100 | >100 | [13] |
| Pyrazole-4-carboxamide | Significant Potential | Significant Potential | Significant Potential | [15] |
| Pyrazole-3,4-dicarboxylic acid | - | - | Inhibitory Effects | [18] |
| Imidazo-pyridine Pyrazole | <1 | <1 | - |[20] |
Experimental Protocol: Agar Well Diffusion Assay
This protocol is a fundamental, widely used method for primary screening of antimicrobial activity. The principle is straightforward: the test compound diffuses from a well through a solid agar medium seeded with a microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear zone of inhibition. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.
-
Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus at 0.5 McFarland standard).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Include a solvent control (DMSO only) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Observation: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.
Other Notable Biological Activities
The versatility of the pyrazole carboxylic acid scaffold extends beyond the three major areas discussed. Brief mentions of other validated activities underscore its therapeutic potential:
-
Antimalarial Activity: Derivatives containing a free carboxylic acid group on the pyrazole ring have shown potent in vivo antimalarial activity against P. berghei and in vitro activity against chloroquine-resistant P. falciparum.[21]
-
Cannabinoid Receptor (CB1) Antagonism: Specific biarylpyrazole carboxamides have been developed as potent and selective antagonists for the CB1 receptor, serving as valuable pharmacological probes.[22]
-
Antiviral, Antidepressant, and Anti-tubercular: Numerous reviews highlight the broad-spectrum potential of these derivatives, with reports of antiviral, antidepressant, and anti-tubercular activities, among others.[14][23][24][25]
Conclusion and Future Perspectives
Pyrazole carboxylic acid and its derivatives represent a remarkably successful and enduring scaffold in medicinal chemistry. Their inherent physicochemical properties, combined with synthetic tractability, have enabled the development of compounds that modulate a wide array of biological targets with high potency and increasing selectivity. The research landscape continues to evolve, with a clear trajectory towards designing multi-target agents that can address complex diseases like cancer and inflammation through synergistic mechanisms. Furthermore, the application of this scaffold in novel drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting frontier. For drug development professionals, the pyrazole carboxylic acid core remains a highly valuable and validated starting point for creating the next generation of innovative therapeutics.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
- 6. srrjournals.com [srrjournals.com]
- 7. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 13. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]
- 22. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the differential reactivity of its two carboxylic acid derivatives make it an invaluable scaffold for the synthesis of complex, biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and applications of this important building block, with a particular focus on its role in the development of novel therapeutics.
The pyrazole core is a privileged scaffold in drug discovery, and the specific arrangement of substituents in this compound offers medicinal chemists a powerful tool for molecular design.[2] The presence of a carboxylic acid and a methyl ester on the same pyrazole ring allows for selective functionalization, enabling the construction of diverse molecular architectures. This strategic placement of reactive sites is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
Synthesis and Purification: A Multi-Step Approach
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 3,5-dimethylpyrazole. The overall synthetic strategy involves oxidation of the methyl groups, followed by esterification, N-methylation, and finally, selective mono-hydrolysis of the resulting diester.
Overall Synthesis Workflow
Caption: Synthetic pathway to the target compound.
Step 1: Oxidation of 3,5-Dimethylpyrazole
The initial step involves the oxidation of the two methyl groups of 3,5-dimethylpyrazole to carboxylic acids. This transformation is typically achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.
Experimental Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to 70 °C.
-
Slowly add potassium permanganate to the heated solution, ensuring the temperature does not exceed 90 °C.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and allow it to stand overnight.
-
Collect the precipitated 1H-pyrazole-3,5-dicarboxylic acid by filtration and wash with distilled water.
Causality: The use of a strong oxidizing agent like KMnO₄ is necessary to convert the relatively unreactive methyl groups to carboxylic acids. The reaction is performed in water to facilitate the dissolution of the reactants and to control the reaction temperature. Acidification is crucial for the precipitation of the dicarboxylic acid product, which is less soluble in its protonated form.
Step 2: Diesterification of 1H-Pyrazole-3,5-dicarboxylic Acid
The resulting dicarboxylic acid is then converted to its corresponding dimethyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.
Experimental Protocol:
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in methanol.
-
Saturate the mixture with gaseous HCl or add a catalytic amount of a strong acid like sulfuric acid.
-
Heat the reaction mixture to reflux for several hours.
-
After completion, cool the reaction mixture and collect the precipitated dimethyl 1H-pyrazole-3,5-dicarboxylate by filtration.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
Step 3: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate
The next step is the methylation of the pyrazole ring at the N1 position. Various methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Experimental Protocol:
-
Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent like acetone.
-
Add a base, such as potassium carbonate, to the solution.
-
Add the methylating agent (e.g., 2-bromoacetonitrile, which can be conceptually replaced by a methylating agent for this synthesis) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography.
-
Once the starting material is consumed, cool the mixture, filter, and remove the solvent under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Causality: The base deprotonates the acidic N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction to form the N-methylated product.
Step 4: Selective Mono-hydrolysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This is the most critical and nuanced step in the synthesis. The goal is to selectively hydrolyze one of the two methyl esters to a carboxylic acid. This can be achieved under carefully controlled basic conditions. A highly efficient method for selective monohydrolysis of symmetric diesters has been reported using a semi-two-phase system.[3]
Experimental Protocol:
-
Suspend dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of tetrahydrofuran (THF) and water at 0 °C.[3]
-
Slowly add one equivalent of a dilute aqueous sodium hydroxide solution with vigorous stirring.[3]
-
Monitor the reaction closely by TLC to avoid complete hydrolysis.
-
Once the desired mono-acid is the major product, acidify the reaction mixture with dilute HCl at 0 °C.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure this compound.
Causality: The use of a THF-water co-solvent system at low temperatures allows for a controlled and selective hydrolysis. The rationale behind the selectivity in such systems is often attributed to the formation of aggregates where the initially formed carboxylate anion is oriented towards the aqueous phase, deactivating the second ester group towards further hydrolysis.[4] Careful control of stoichiometry (one equivalent of base) is paramount to prevent the formation of the dicarboxylic acid.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is essential for its use in further synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | [5][6] |
| Molecular Weight | 184.15 g/mol | [5][6] |
| CAS Number | 117860-56-7 | [6] |
| Appearance | Solid | [5] |
| Purity | >95% | [5] |
Spectroscopic Data (Predicted and from Analogs):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet, ~4.0 ppm), the methoxy group of the ester (singlet, ~3.9 ppm), and the proton on the pyrazole ring (singlet, ~7.0-7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 160-170 ppm. Signals for the pyrazole ring carbons will appear in the aromatic region, and the N-methyl and O-methyl carbons will be observed in the aliphatic region.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), C=O stretching vibrations for the ester and carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Derivatization
The presence of two distinct carboxylic acid functionalities, one free and one esterified, allows for a range of selective chemical transformations.
Reactivity of the Carboxylic Acid Group
The free carboxylic acid at the 3-position is the more reactive site for many transformations. It can be readily converted into a variety of other functional groups:
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents such as EDC/HOBt or by conversion to an acid chloride followed by reaction with an amine.
-
Esterification: While the 5-position is already an ester, the 3-carboxylic acid can be further esterified under acidic conditions if desired.
-
Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reducing agents like borane or lithium aluminum hydride, although the ester group may also be susceptible to reduction.
Reactivity of the Methoxycarbonyl Group
The methyl ester at the 5-position is generally less reactive than the free carboxylic acid. It can be:
-
Hydrolyzed: The ester can be hydrolyzed to the corresponding carboxylic acid under more forcing basic or acidic conditions than those used for the selective mono-hydrolysis.
-
Transesterification: The methyl ester can be converted to other esters by heating in the presence of a different alcohol and a catalyst.
-
Aminolysis: The ester can react with amines at elevated temperatures to form amides.
Reactivity of the Pyrazole Ring
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carboxylic acid and ester groups will deactivate the ring towards this type of reaction.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to be selectively functionalized at two different positions allows for the creation of complex molecules with precise three-dimensional arrangements of pharmacophoric groups.
A prominent example of the application of a similar pyrazole carboxylic acid derivative is in the synthesis of Sildenafil (Viagra™) .[1][7][8][9] While the exact intermediate used in the commercial synthesis may differ slightly, the core strategy involves the use of a 1-methyl-3-alkyl-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a key building block for the construction of the pyrazolo[4,3-d]pyrimidinone core of Sildenafil.[7][8][9]
Illustrative Synthetic Application: The Pyrazolo[4,3-d]pyrimidinone Core
The general strategy for the synthesis of the pyrazolo[4,3-d]pyrimidinone ring system, which is found in Sildenafil and other phosphodiesterase 5 (PDE5) inhibitors, involves the condensation of a 5-aminopyrazole-4-carboxamide derivative with a suitable cyclizing agent. The title compound, after conversion of its carboxylic acid to an amide and potential further modifications, can serve as a precursor to such key intermediates.
Caption: General synthetic route to Sildenafil analogs.
The development of novel drugs targeting a wide range of diseases continues to benefit from the availability of versatile and strategically functionalized building blocks like this compound. Its utility in the synthesis of complex heterocyclic systems underscores its importance in modern drug discovery.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The differential reactivity of its functional groups provides a platform for the creation of a wide array of complex molecules. Its role as a key building block in the synthesis of important pharmaceutical agents, exemplified by the structural similarity to intermediates used in the synthesis of Sildenafil, highlights its significance for researchers and scientists in the field of drug development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for those working with this important compound.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. Highly efficient selective monohydrolysis of symmetric diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound [cymitquimica.com]
- 7. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
discovery and synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters
An In-Depth Technical Guide to the Discovery and Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-methyl-1H-pyrazole-3,5-dicarboxylate scaffold is a cornerstone in modern medicinal chemistry and material science. Its rigid, planar structure and versatile functional handles make it an invaluable building block for creating complex molecular architectures with tailored biological and physical properties. This guide provides a comprehensive overview of the historical discovery and evolution of synthetic strategies leading to this important class of molecules. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed, field-proven protocols, and explore the rationale behind critical experimental choices.
The Genesis of a Privileged Scaffold: A Historical Perspective
The story of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters is intrinsically linked to the broader history of pyrazole chemistry. The journey began in 1883 with German chemist Ludwig Knorr's landmark discovery of the condensation reaction between 1,3-dicarbonyl compounds and hydrazines.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, provided the first accessible route to the pyrazole core and laid the groundwork for over a century of heterocyclic chemistry. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole ring itself through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]
Early work focused on the synthesis and derivatization of the basic pyrazole ring. The development of robust oxidative methods in the 20th century allowed for the conversion of simple alkyl-substituted pyrazoles, such as 3,5-dimethylpyrazole, into the corresponding dicarboxylic acids.[4] This unlocked access to the 3,5-dicarboxy substitution pattern, a critical step towards the title compounds. The subsequent development of selective N-alkylation and esterification techniques completed the synthetic puzzle, enabling the precise construction of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters and paving the way for their exploration in drug discovery and materials science.
Strategic Approaches to Synthesis
Two primary strategies dominate the synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid esters: a linear, multi-step approach starting from a pre-formed pyrazole, and a convergent, "one-pot" approach that builds the ring and sets the substitution pattern simultaneously.
The Linear Multi-Step Synthesis: A Robust and Controlled Pathway
This is the most common and often highest-yielding approach. It involves the sequential construction and functionalization of the pyrazole core, offering excellent control over each transformation. The pathway can be broken down into four key stages.
References
A Technical Guide to the Theoretical and Experimental Investigation of Pyrazole Regioisomers
Introduction: The Significance of Regioisomerism in Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and versatile chemical properties.[1][2] A fundamental aspect of pyrazole chemistry that profoundly influences its biological activity and physicochemical properties is regioisomerism. The arrangement of substituents on the pyrazole ring can lead to vastly different pharmacological profiles, making the predictive and definitive identification of regioisomers a critical challenge in drug discovery and development. For instance, regioisomers of pyrazole-containing compounds have demonstrated distinct inhibitory activities against enzymes like cyclooxygenase (COX) and phosphodiesterase 5 (PDE5).[3][4] This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to understand, predict, and characterize pyrazole regioisomers, offering a robust framework for researchers in the field.
Part 1: Theoretical Prediction of Pyrazole Regioselectivity and Tautomeric Stability
Computational chemistry has become an indispensable tool for elucidating the intricacies of pyrazole chemistry, offering insights that guide synthetic efforts and aid in structural assignment.[5] Density Functional Theory (DFT) has emerged as a particularly powerful method for predicting the regioselectivity of pyrazole synthesis and the relative stability of tautomers.[6]
The Causality Behind Computational Choices: Why DFT?
DFT methods provide a favorable balance between computational cost and accuracy for systems of the size and complexity of pyrazole derivatives.[7] Functionals such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have been shown to provide reliable predictions of ground-state geometries, relative energies, and spectroscopic properties.[8][9] The choice of functional and basis set is critical; for instance, including diffuse functions (++) is important for accurately describing systems with lone pairs and potential hydrogen bonding, which are characteristic of pyrazoles.
Predicting Regioselectivity in Pyrazole Synthesis
The synthesis of unsymmetrically substituted pyrazoles, often through 1,3-dipolar cycloaddition reactions or condensation of 1,3-dicarbonyl compounds with hydrazines, can yield a mixture of regioisomers.[10] Theoretical calculations can predict the favored regioisomer by modeling the reaction mechanism and calculating the activation energies for the competing pathways.[11] The transition state with the lower activation energy will correspond to the kinetically favored product.
Workflow for Predicting Regioselectivity in a 1,3-Dipolar Cycloaddition Reaction:
Caption: A typical DFT workflow for predicting the regioselectivity of pyrazole synthesis.
Tautomerism in Pyrazoles: A Computational Perspective
Substituted pyrazoles can exist as a mixture of tautomers, which can be a significant issue in drug development as different tautomers may exhibit different biological activities and physicochemical properties.[8] Computational studies can reliably predict the relative stability of these tautomers in the gas phase and in solution.[12] The inclusion of solvent effects, often through implicit models like the Polarizable Continuum Model (PCM), is crucial for accurate predictions in solution.[8]
| Tautomer System | Computational Method | Predicted ΔE (kJ/mol) | Conclusion |
| 3-Aminopyrazole vs. 5-Aminopyrazole | DFT (B3LYP)/6-311++G(d,p) | ~10 | 3-Aminopyrazole is more stable.[13] |
| 3(5)-Substituted Pyrazoles | DFT (B3LYP)/6-311++G(d,p) | Varies with substituent | Electron-donating groups prefer the C3 position.[8] |
Table 1: Examples of computationally predicted tautomeric stability in pyrazoles.
Part 2: Experimental Characterization of Pyrazole Regioisomers
While theoretical calculations provide powerful predictive capabilities, experimental validation is essential. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the cornerstones for the unambiguous characterization of pyrazole regioisomers.
The Power of NMR Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are invaluable for distinguishing between regioisomers.[14][15]
-
¹H and ¹³C Chemical Shifts: The chemical shifts of protons and carbons on the pyrazole ring are sensitive to the electronic environment, which is dictated by the substituent pattern. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level, can be used to predict NMR chemical shifts, providing a powerful tool for assigning structures to experimentally observed spectra.[9][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly useful for identifying long-range correlations between protons and carbons. For example, a correlation between the N-H proton and a specific carbon atom in the pyrazole ring can definitively establish the position of the substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. An NOE between a substituent's proton and a proton on the pyrazole ring can provide conclusive evidence for their spatial proximity and thus establish the regiochemistry.[15]
Protocol for a Self-Validating NMR-Based Structural Elucidation:
-
Acquire High-Resolution 1D and 2D NMR Data: Obtain ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra of the synthesized pyrazole derivative.
-
Initial Assignment: Use ¹H and ¹³C chemical shifts, along with COSY and HSQC data, to make preliminary assignments of the pyrazole ring and substituent protons and carbons.
-
Key HMBC and NOESY Correlations: Identify crucial long-range correlations in the HMBC and NOESY spectra that can differentiate between the possible regioisomers.
-
Computational NMR Prediction: Perform GIAO-DFT calculations on the optimized geometries of all possible regioisomers to predict their ¹H and ¹³C chemical shifts.[17]
-
Compare Experimental and Theoretical Data: Correlate the experimental chemical shifts with the predicted values for each regioisomer. The isomer with the best correlation is the most likely structure.
-
Final Confirmation: The combination of unambiguous NOESY and HMBC correlations with a strong agreement between experimental and computationally predicted chemical shifts provides a self-validating assignment of the regioisomer.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise arrangement of atoms in the solid state.[18] While not always feasible, obtaining a crystal structure provides irrefutable proof of the regiochemistry.
Part 3: Application in Drug Discovery: A Case Study Perspective
The ability to control and characterize pyrazole regioisomers is paramount in drug discovery. A prime example is the development of selective inhibitors for various enzymes. For instance, in the development of kinase inhibitors, the precise positioning of hydrogen bond donors and acceptors on the pyrazole scaffold is critical for achieving high affinity and selectivity.[19] Theoretical studies can be employed to dock potential regioisomers into the active site of a target protein, predicting their binding modes and affinities. These in silico predictions can then guide the synthesis of the most promising regioisomer, saving significant time and resources.[20]
Logical Relationship in Regioisomer-Based Drug Design:
Caption: The integrated role of theoretical and experimental studies in regioisomer-focused drug discovery.
Conclusion
The study of pyrazole regioisomers is a multifaceted endeavor that benefits immensely from the synergy between theoretical and experimental approaches. Computational chemistry, particularly DFT, provides a predictive framework for understanding reaction outcomes and tautomeric preferences. This is complemented by powerful analytical techniques, with NMR spectroscopy at the forefront, for unambiguous structural elucidation. For researchers, scientists, and drug development professionals, a thorough understanding and application of these integrated methodologies are essential for the successful design and development of novel pyrazole-based therapeutics and materials.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00027F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purkh.com [purkh.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digital.csic.es [digital.csic.es]
- 18. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - American Chemical Society - Figshare [acs.figshare.com]
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- 20. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action for Novel Pyrazole Carboxylic Acid Derivatives: A Methodological Framework
An in-depth technical guide
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous approved therapeutic agents. Its prevalence is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. This guide addresses the critical next step after the synthesis of a promising new chemical entity: the elucidation of its mechanism of action (MoA). We will use the representative molecule, 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid, as a hypothetical lead compound to present a comprehensive, multi-phase framework for MoA determination. This document is not a characterization of this specific molecule, for which no established MoA exists in public literature, but rather a technical roadmap for researchers to follow. We will detail the logic behind experimental choices, provide validated protocols, and offer insights into data interpretation, thereby equipping research teams with a robust strategy to translate a novel compound into a well-understood drug candidate.
Part 1: Foundational Strategy - From Phenotype to Target
The journey to uncovering a compound's MoA begins with broad, exploratory techniques and progressively narrows to specific, hypothesis-driven validation. The initial goal is to answer a simple question: What does our compound do in a biological system?
Phase 1A: Target-Agnostic Phenotypic Screening
Before we can understand how a compound works, we must first understand what it does. Phenotypic screening provides this crucial first look by identifying a compound's effect on cellular behavior without a preconceived target bias.
A logical starting point for a novel pyrazole derivative, given the scaffold's history, would be to screen for anti-inflammatory, anti-proliferative, or metabolic effects.
Experimental Protocol: High-Content Imaging for Anti-Proliferative Effects
-
Cell Plating: Seed A549 (human lung carcinoma) cells in 96-well, clear-bottom imaging plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, with the highest concentration at 100 µM. Add the compound dilutions to the cells. Include a DMSO-only vehicle control and a Staurosporine (1 µM) positive control for apoptosis.
-
Incubation: Incubate the plate for 48 hours.
-
Staining: Stain the cells with a solution containing Hoechst 33342 (to identify nuclei), CellMask™ Green (to delineate cytoplasm), and a marker for apoptosis such as cleaved Caspase-3 antibody.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify cell count, nuclear morphology, and the percentage of apoptosis-positive cells.
Causality and Interpretation: A dose-dependent decrease in cell count, coupled with an increase in apoptotic markers, would strongly suggest an anti-proliferative MoA. This observation forms the basis of our initial hypothesis.
Phase 1B: Hypothesis Generation - In Silico Target Prediction
With a validated phenotypic effect, computational methods can predict potential protein targets, bridging the gap between the "what" and the "how." These methods compare the compound's structure to databases of known ligands and protein binding sites.
Common In Silico Approaches:
-
Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the compound's 2D structure to ligands with known targets.
-
Pharmacophore Modeling: Identifies the 3D arrangement of essential features of the compound and screens for proteins with complementary binding pockets.
-
Molecular Docking: Simulates the binding of the compound to the crystal structures of proteins from a hypothesized target class (e.g., kinases, cyclooxygenases).
These computational predictions are not proof, but they provide a crucial, ranked list of potential targets to guide the next phase of validation.
Part 2: Target Identification and Validation
This phase uses biochemical and biophysical methods to confirm a direct, physical interaction between the compound and its predicted target. Drawing from the extensive history of pyrazole-containing anti-inflammatory drugs, a primary hypothetical target for our compound would be the cyclooxygenase (COX) enzymes.
Biochemical Validation: Enzyme Inhibition Assay
The most direct way to validate a predicted enzyme target is to measure its activity in the presence of the compound.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and heme. Reconstitute human recombinant COX-2 enzyme and the fluorogenic substrate, arachidonic acid.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer.
-
Compound Addition: Add serial dilutions of the pyrazole compound (from 100 µM to 1 nM). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a DMSO vehicle control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the no-enzyme control. Incubate for 10 minutes at 37°C to allow for compound binding.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Read the fluorescence intensity every minute for 20 minutes. The rate of increase in fluorescence is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Hypothetical COX-2 Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| This compound | COX-2 | 75 |
| Celecoxib (Control) | COX-2 | 40 |
| Vehicle (DMSO) | COX-2 | >100,000 |
Biophysical Validation: Surface Plasmon Resonance (SPR)
SPR provides quantitative data on binding kinetics (on-rate, off-rate) and affinity (Kᴅ), offering definitive proof of a direct interaction.
Workflow Diagram: SPR for Target Validation
Caption: Workflow for validating target engagement using SPR.
Part 3: Cellular Mechanism and Pathway Elucidation
With a validated target (e.g., COX-2), the final phase connects this molecular interaction to the observed cellular phenotype (e.g., anti-proliferative effect). This involves mapping the downstream signaling cascade.
Target Engagement in a Cellular Context
It is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.
Principle of CETSA: The binding of a ligand (our compound) typically stabilizes its target protein, making it more resistant to heat-induced denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact A549 cells with the pyrazole compound (e.g., at 10x the IC₅₀) or a vehicle control for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 65°C).
-
Lysis & Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the supernatant (containing the soluble, non-denatured protein) by Western blot using an antibody specific for the target protein (e.g., COX-2).
-
Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization and thus, engagement.
Mapping the Downstream Signaling Pathway
COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are signaling molecules involved in inflammation and cell proliferation. We must now confirm that our compound modulates this specific pathway.
Signaling Pathway Diagram: COX-2 and Prostaglandin Synthesis
Caption: The COX-2 signaling pathway and the inhibitory point of action.
Experimental Protocol: Prostaglandin E2 (PGE₂) Immunoassay
-
Cell Culture and Stimulation: Culture A549 cells and stimulate them with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.
-
Compound Treatment: Concurrently treat the stimulated cells with various concentrations of the pyrazole compound.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
ELISA: Use a competitive ELISA kit to quantify the concentration of PGE₂ in the supernatant.
-
Data Analysis: A dose-dependent decrease in PGE₂ levels in the compound-treated samples would confirm that the compound not only binds COX-2 but also functionally inhibits its downstream signaling pathway, linking the molecular target to the cellular phenotype.
Conclusion
This guide outlines a systematic, multi-layered approach to elucidating the mechanism of action for a novel pyrazole-based compound. By integrating phenotypic screening, in silico prediction, direct biochemical and biophysical validation, and cellular pathway analysis, researchers can build a comprehensive and robust data package. This methodical progression from a broad cellular effect to a specific molecular interaction is fundamental to modern drug discovery, providing the scientific rigor necessary to advance a promising molecule through the development pipeline.
The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have led to a surge in the development of pyrazole-containing therapeutics, with over 30 new drugs receiving FDA approval since 2011.[1] This guide provides an in-depth technical exploration of the key therapeutic targets of pyrazole compounds, delving into the mechanistic basis of their action and providing field-proven insights into the experimental workflows used to identify and validate these interactions. We will dissect the causality behind experimental choices, from initial high-throughput screening to cellular target engagement and in vivo validation, offering a comprehensive resource for professionals engaged in the discovery and development of novel pyrazole-based drugs.
Introduction: The Ascendancy of the Pyrazole Moiety in Drug Discovery
The pyrazole ring is a cornerstone of numerous approved drugs, treating a wide array of diseases from cancer and inflammation to erectile dysfunction and viral infections.[2][3] Its metabolic stability and ability to serve as a versatile pharmacophore are key to its success.[2] Pyrazole derivatives can act as bioisosteres for other aromatic rings, often improving properties like solubility and lipophilicity, while also providing hydrogen bond donor and acceptor capabilities for potent target engagement.[1] This unique combination of features has made the pyrazole scaffold a focal point for the design of highly selective and potent inhibitors of various enzymes and modulators of receptor activity. This guide will illuminate the most significant of these targets and the methodologies employed to interrogate them.
Key Therapeutic Targets and Mechanistic Insights
The therapeutic efficacy of pyrazole compounds stems from their ability to interact with a diverse range of biological targets. Here, we explore the most prominent classes of these targets, complete with mechanistic details and illustrative case studies.
Protein Kinases: The Central Nodes of Cellular Signaling
Protein kinases, which regulate a vast number of cellular processes, are critical targets in drug discovery, particularly in oncology.[2] The dysregulation of kinase activity is a hallmark of many diseases, and pyrazole-based compounds have shown exceptional promise as inhibitors of a wide range of kinases.[2]
CDKs are serine/threonine kinases that are fundamental to the regulation of the cell cycle.[4] In many cancers, the CDK signaling pathway is deregulated, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis in these cancer cells.[4]
Key Signaling Pathway: CDK/Rb Pathway
Mitogenic signals, such as those from growth factors, lead to the activation of Cyclin D/CDK4/6 complexes. These complexes phosphorylate the retinoblastoma protein (Rb), causing the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1/S phase transition. Subsequently, Cyclin E/CDK2 and Cyclin A/CDK2 complexes further drive the cell cycle into the S phase (DNA replication).[5][6] Pyrazole-based CDK inhibitors, such as AT7519, can block this process at multiple points.[4]
The JAK-STAT signaling pathway is a primary route for transmitting signals from cytokines and growth factors to the nucleus, playing a crucial role in immunity, cell proliferation, and differentiation.[1][7][8]
Key Signaling Pathway: JAK-STAT Pathway
Upon cytokine binding, cell surface receptors dimerize, bringing associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other. Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[1][2][7] Pyrazole-based JAK inhibitors, such as Ruxolitinib, can effectively block this signaling cascade.[7]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a target for pyrazole-based irreversible inhibitors like Ibrutinib, used in the treatment of B-cell malignancies.[1][9][10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole derivatives have been developed as inhibitors of VEGFR-2, a critical regulator of angiogenesis, with applications in cancer therapy.[11]
-
BRAF: Encorafenib, a trisubstituted pyrazole derivative, is a BRAF inhibitor used to treat melanoma with specific BRAF mutations.[7]
-
p38 Mitogen-Activated Protein (MAP) Kinase: Pyrazole compounds have been designed as inhibitors of p38 MAP kinase, a key player in inflammatory responses.[12]
Quantitative Data: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [2] |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [2] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [2][13] |
| Compound 17 | Chk2 | 17.9 | - | - | [2] |
| Ibrutinib | BTK | <0.5 | Ramos | - | [9] |
| Ruxolitinib | JAK1/JAK2 | ~3 | - | - | [7] |
Cyclooxygenases (COX): Key Enzymes in Inflammation
The selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain. Celecoxib, a pyrazole-containing drug, is a selective COX-2 inhibitor.[14]
Mechanism of Action
Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] The selectivity of Celecoxib for COX-2 over COX-1 is attributed to the presence of a polar sulfonamide side chain that binds to a hydrophilic pocket in the COX-2 active site, a feature absent in the COX-1 active site.[14]
Phosphodiesterases (PDEs): Regulators of Second Messengers
PDEs are a family of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. Sildenafil, a well-known pyrazole-based drug, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2]
Mechanism of Action
By inhibiting PDE5, sildenafil prevents the breakdown of cGMP in the corpus cavernosum, leading to prolonged smooth muscle relaxation, increased blood flow, and penile erection.[5]
Other Important Enzyme Targets
-
Carbonic Anhydrases (CAs): Pyrazole-based sulfonamides have been developed as potent inhibitors of various CA isoforms, which are involved in processes like pH regulation and fluid secretion.[3][13][15]
-
Poly(ADP-ribose) Polymerases (PARPs): Niraparib is a pyrazole-containing PARP inhibitor used in cancer therapy. It works by inhibiting PARP's role in DNA repair, leading to the death of cancer cells with deficient DNA repair mechanisms.[1]
-
Urease: Pyrazole derivatives have been investigated as inhibitors of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori.[16][17]
Experimental Protocols for Target Identification and Validation
The identification and validation of the therapeutic targets of pyrazole compounds require a multi-faceted experimental approach. This section provides detailed, step-by-step methodologies for key experiments.
In Vitro Enzyme Inhibition Assays
These assays are the first step in determining the potency of a pyrazole compound against a specific enzyme.
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2][18][19]
Materials:
-
Test pyrazole compounds (dissolved in DMSO)
-
Kinase of interest
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Luminescence-capable plate reader
Procedure:
-
Prepare serial dilutions of the pyrazole compounds in DMSO.
-
In a 384-well plate, add 5 µL of the diluted compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km for the specific kinase) and the substrate.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
This assay measures the production of Prostaglandin G2, an intermediate product of the COX enzyme.[20]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test pyrazole compounds (e.g., Celecoxib)
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, MAK399)
-
Fluorometric plate reader
Procedure:
-
Reconstitute and prepare reagents according to the kit manufacturer's instructions.
-
In a 96-well plate, add the test pyrazole compound at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).
-
Add the COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm for 10-20 minutes at 25°C.
-
Calculate the slope of the fluorescence curve for each well.
-
Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.
Cellular Target Engagement Assays
These assays are crucial for confirming that a pyrazole compound interacts with its intended target within a cellular environment.
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[3][21][22][23]
Materials:
-
Cells expressing the target protein
-
Test pyrazole compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Compound Treatment: Treat cultured cells with the pyrazole compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow: CETSA
Co-IP can be adapted to study the interaction of a small molecule with a protein, typically by immobilizing the small molecule on beads.
Materials:
-
Cell lysate containing the target protein
-
Pyrazole compound immobilized on beads (e.g., NHS-activated sepharose beads)
-
Control beads (without the pyrazole compound)
-
Co-IP lysis and wash buffers
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Pre-clear Lysate: Incubate the cell lysate with control beads to reduce non-specific binding.
-
Incubation with Immobilized Compound: Incubate the pre-cleared lysate with the pyrazole-conjugated beads and control beads.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein. A band corresponding to the target protein in the eluate from the pyrazole-conjugated beads but not the control beads indicates a direct interaction.
Case Study: Rimonabant - A Lesson in Target Selectivity and Off-Target Effects
Rimonabant, a pyrazole-based drug, was developed as a selective cannabinoid-1 (CB1) receptor antagonist for the treatment of obesity.[24] By blocking CB1 receptors in the brain and peripheral tissues, rimonabant was shown to decrease appetite and improve metabolic parameters.[4][24] However, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[11][19][23][24] This case highlights the critical importance of thorough off-target effect profiling and understanding the broader physiological roles of a drug target. While the primary target engagement was successful, the widespread distribution of CB1 receptors in the central nervous system led to unforeseen and unacceptable adverse effects.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of new therapeutics. The diverse range of clinically successful pyrazole-based drugs is a testament to the chemical versatility and favorable pharmacological properties of this heterocyclic core. As our understanding of disease biology deepens, new therapeutic targets will undoubtedly emerge, and the pyrazole scaffold is well-positioned to provide novel chemical matter for the inhibition or modulation of these targets. The continued application of advanced screening technologies, coupled with sophisticated methods for target validation such as CETSA, will be instrumental in unlocking the full therapeutic potential of pyrazole compounds. A thorough understanding of structure-activity relationships and a keen awareness of potential off-target effects, as exemplified by the case of rimonabant, will be paramount in the development of the next generation of safe and effective pyrazole-based medicines.
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- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Status of the Pyrazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets, often leading to compounds with favorable pharmacokinetic and pharmacodynamic profiles. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as a quintessential example of such a scaffold.[1][2] Its presence in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas from inflammation and cancer to infectious diseases and neurological disorders, underscores its significance in drug discovery.[3][4][5] This guide provides a comprehensive technical overview of the pyrazole scaffold, delving into its fundamental properties, key roles in drug design, synthetic strategies, and prominent applications.
I. Physicochemical and Structural Features: The Keys to Versatility
The pyrazole ring's utility in medicinal chemistry is deeply rooted in its unique structural and electronic properties.
A. Structural and Electronic Properties
Pyrazole is a five-membered aromatic heterocycle. Its N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and functions as a hydrogen bond acceptor.[5] This dual hydrogen bonding capability allows for versatile interactions with biological targets.[6][7] The aromatic nature of the ring provides a rigid scaffold for the precise positioning of substituents.[8]
Furthermore, pyrazole exhibits tautomerism, which can influence its interaction with receptors and its metabolic stability. In unsymmetrically substituted pyrazoles, two tautomeric forms can exist, and alkylation can lead to a mixture of N-1 and N-2 alkylated isomers.[5]
B. Physicochemical Profile
Compared to a benzene ring, the pyrazole scaffold is more polar, which can lead to improved aqueous solubility and other desirable physicochemical properties. The introduction of nitrogen atoms also lowers the lipophilicity compared to its carbocyclic analog, cyclopentadiene. The pKa of pyrazole is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7.1). These properties can be fine-tuned through substitution on the ring, allowing medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
II. Strategic Roles in Drug Design
The pyrazole moiety is not merely a passive framework but an active contributor to the biological activity of a molecule. It plays several critical roles in drug design.
A. The Pyrazole Ring as a Versatile Pharmacophore
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazole ring, with its ability to engage in hydrogen bonding, hydrophobic interactions, and π-stacking, is a powerful pharmacophore.[9][10] It is a key component in the design of inhibitors for a variety of enzymes, particularly kinases.[11][12]
B. Bioisosteric Replacement: A Strategy for Optimization
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The pyrazole ring is an effective bioisostere for other aromatic and heteroaromatic rings, such as benzene and thiazole.[13] This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, replacing a benzene ring with a pyrazole can enhance solubility and introduce hydrogen bonding capabilities. It has also been used as a more lipophilic and metabolically stable bioisostere for phenol.
III. The Pyrazole Scaffold in Action: Therapeutic Applications
The versatility of the pyrazole scaffold is evident in the broad range of therapeutic areas where pyrazole-containing drugs have made a significant impact.
A. Anti-inflammatory Agents: The Celecoxib Story
B. Oncology: A Prolific Source of Kinase Inhibitors
The pyrazole scaffold is particularly prominent in the field of oncology, especially in the development of protein kinase inhibitors.[6][11][18] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Numerous FDA-approved kinase inhibitors feature a pyrazole core, including:
-
Crizotinib: An ALK and ROS1 inhibitor for the treatment of non-small cell lung cancer.
-
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.[6]
-
Axitinib: A selective inhibitor of VEGFRs used in the treatment of renal cell carcinoma.[19]
-
Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for the treatment of certain B-cell malignancies.[19]
The pyrazole ring in these inhibitors often acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region.
C. Other Therapeutic Areas
Beyond inflammation and cancer, pyrazole derivatives have found applications as:
-
Anticoagulants: Apixaban (Eliquis®) is a direct factor Xa inhibitor.[4]
-
Antivirals: Lenacapavir is used to treat HIV.[19]
-
Erectile Dysfunction: Sildenafil (Viagra®) is a phosphodiesterase-5 (PDE5) inhibitor.[14][19]
-
Anti-obesity Agents: Rimonabant (withdrawn from the market) was a cannabinoid receptor 1 (CB1) antagonist.[4]
IV. Synthetic Methodologies: Building the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists.
A. Classical Synthesis: Knorr Pyrazole Synthesis
The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][20] This versatile reaction allows for the synthesis of a wide range of substituted pyrazoles.
Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole via Chalcone Cyclization
This protocol describes a common variation of the Knorr synthesis, starting from a chalcone.
Part 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol.
-
Base Addition: While stirring at room temperature, add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: Filter the precipitated chalcone, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product.[1]
Part 2: Pyrazole Formation
-
Reaction Setup: Suspend the synthesized chalcone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.1 mmol).
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours, continuing to monitor by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,5-diarylpyrazole.[1]
B. Modern Synthetic Approaches
More contemporary methods for pyrazole synthesis include:
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or alkene).[1][21]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole ring, offering high efficiency and atom economy.[1]
Diagram: General Synthetic Approaches to the Pyrazole Scaffold
References
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- 2. mdpi.com [mdpi.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. globalresearchonline.net [globalresearchonline.net]
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- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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Methodological & Application
Application Note & Synthesis Protocol: 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, in-depth guide to the multi-step synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid, a key building block in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations of the underlying chemical principles and justifications for the chosen reagents and conditions. This guide emphasizes a regioselective approach, starting from commercially available precursors and proceeding through the formation of a pyrazole dicarboxylic acid intermediate, followed by N-methylation and selective saponification.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds of significant interest in drug discovery and agrochemicals due to their diverse biological activities.[1] The target molecule, this compound, possesses two distinct functional groups—an ester and a carboxylic acid—at the 3 and 5 positions of the pyrazole ring, making it a versatile intermediate for the synthesis of more complex molecules. The regioselective synthesis of such trisubstituted pyrazoles is a key challenge, and the protocol outlined herein provides a reliable method to achieve this.[2][3][4][5]
Overall Synthesis Workflow
The synthesis of this compound is a four-step process, commencing with the formation of the pyrazole core, followed by functional group manipulations to achieve the desired substitution pattern.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
The initial step involves the formation of a pyrazole ring, which is then oxidized to the corresponding dicarboxylic acid.
Step 1.1: Synthesis of 3,5-Dimethyl-1H-pyrazole
This step utilizes the classic Knorr pyrazole synthesis by condensation of a β-diketone with hydrazine.
-
Reaction: Acetylacetone is reacted with hydrazine hydrate to yield 3,5-Dimethyl-1H-pyrazole.[6]
-
Rationale: This is a robust and high-yielding reaction for the formation of the pyrazole core.
Step 1.2: Oxidation to 1H-Pyrazole-3,5-dicarboxylic acid
The methyl groups of 3,5-Dimethyl-1H-pyrazole are oxidized to carboxylic acids using a strong oxidizing agent.
-
Protocol:
-
Dissolve 3,5-Dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water and heat to 70°C.
-
Slowly add potassium permanganate (3.271 mol) to the solution, ensuring the temperature does not exceed 90°C.[7][8]
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the manganese dioxide precipitate and wash it with water.
-
Acidify the filtrate to pH 2 with concentrated HCl.
-
Allow the solution to stand overnight to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry to yield 1H-Pyrazole-3,5-dicarboxylic acid.[7]
-
-
Rationale: Potassium permanganate is a powerful oxidizing agent capable of converting the alkyl side chains of the pyrazole ring to carboxylic acids. The reaction is performed in water, an environmentally benign solvent.
Part 2: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This part involves the protection of the carboxylic acid groups as methyl esters, followed by the methylation of the pyrazole nitrogen.
Step 2.1: Diesterification of 1H-Pyrazole-3,5-dicarboxylic acid
-
Protocol:
-
Suspend 1H-Pyrazole-3,5-dicarboxylic acid (0.203 mol) in 125 mL of methanol.
-
Saturate the mixture with gaseous HCl or add thionyl chloride (SOCl₂) dropwise at 0°C.[9]
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold methanol and dry to obtain Dimethyl 1H-pyrazole-3,5-dicarboxylate.[9]
-
-
Rationale: The Fischer esterification with methanol and an acid catalyst (or the use of thionyl chloride) is an efficient method for converting both carboxylic acids to their corresponding methyl esters.
Step 2.2: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate
-
Protocol:
-
Dissolve Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) in acetone.
-
Add potassium carbonate (1 mmol) and iodomethane (1 mmol).[10][11]
-
Reflux the mixture overnight.
-
Cool the mixture, filter off the potassium salts, and evaporate the solvent under reduced pressure to yield crude Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.[12]
-
-
Rationale: Iodomethane is a common and effective methylating agent. Potassium carbonate acts as a base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the methyl iodide.
Part 3: Selective Saponification to Yield the Final Product
This crucial step involves the regioselective hydrolysis of one of the two methyl ester groups.
-
Protocol:
-
Dissolve Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of methanol and water.
-
Cool the solution to 0°C and add one equivalent of sodium hydroxide solution dropwise.[11]
-
Stir the reaction at a controlled temperature (e.g., 0°C to room temperature) and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to pH 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.[11][13]
-
-
Rationale: The selective saponification is based on the potential difference in the electronic environment and steric hindrance of the two ester groups at positions 3 and 5. Careful control of stoichiometry (one equivalent of base) and temperature is critical to favor the mono-hydrolysis over the di-hydrolysis.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1.2 | 3,5-Dimethyl-1H-pyrazole | KMnO₄, H₂O | 1H-Pyrazole-3,5-dicarboxylic acid | ~33%[7][8] |
| 2.1 | 1H-Pyrazole-3,5-dicarboxylic acid | CH₃OH, HCl or SOCl₂ | Dimethyl 1H-pyrazole-3,5-dicarboxylate | ~63-99%[9] |
| 2.2 | Dimethyl 1H-pyrazole-3,5-dicarboxylate | CH₃I, K₂CO₃, Acetone | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | High |
| 3 | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | NaOH, H₂O/MeOH | This compound | Variable |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The protocol detailed in this application note provides a robust and reproducible method for obtaining this valuable synthetic intermediate. The principles and techniques described herein can be adapted for the synthesis of other substituted pyrazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. | Semantic Scholar [semanticscholar.org]
- 5. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 7. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 12. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [cymitquimica.com]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole-3,5-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science.[1][2][3] As a five-membered heterocyclic ring with two adjacent nitrogen atoms, it serves as a privileged scaffold in a multitude of pharmacologically active agents.[2][3] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various compounds with antibacterial, antiviral, and anticancer properties.[2][4] The functionalization of the pyrazole ring, particularly with carboxylate groups at the 3 and 5 positions, gives rise to pyrazole-3,5-dicarboxylates. These derivatives are not only valuable in drug design[5] but also serve as crucial building blocks in the synthesis of complex molecules and as linkers for Metal-Organic Frameworks (MOFs) with applications in gas adsorption and catalysis.[6]
Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and the use of hazardous reagents.[1] One-pot syntheses have emerged as an efficient, atom-economical, and environmentally benign alternative, streamlining the process and often improving yields.[7] This guide provides a detailed exploration of robust one-pot methodologies for the synthesis of pyrazole-3,5-dicarboxylates, offering both theoretical understanding and practical, step-by-step protocols.
Core Synthetic Strategies: A Mechanistic Overview
The one-pot synthesis of pyrazole-3,5-dicarboxylates can be broadly approached through several key strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Strategy 1: 1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes
One of the most classical and reliable methods for pyrazole synthesis is the 1,3-dipolar cycloaddition between a diazo compound and an alkyne.[1] For pyrazole-3,5-dicarboxylates, this typically involves the reaction of a diazocarbonyl compound with an acetylenedicarboxylate.
Mechanism Rationale: This reaction proceeds via a concerted [3+2] cycloaddition mechanism. The diazocarbonyl compound acts as the 1,3-dipole, and the electron-deficient alkyne serves as the dipolarophile. The reaction is often highly regioselective, driven by the electronic properties of the substituents on both the diazo compound and the alkyne.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic Acid: A Versatile Building Block in Chemical Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its significance in drug discovery.[3] 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a particularly valuable building block, offering two distinct carboxylic acid functionalities—one as a methyl ester and the other as a free carboxylic acid. This differential protection allows for selective, sequential modifications, making it an ideal starting material for the synthesis of complex molecules with precisely controlled architectures.
This guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its synthesis, key chemical transformations, and provide detailed, field-proven protocols for its application in amide bond formation and esterification reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 184.15 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Vendor Data |
| CAS Number | 1131-33-5 (This CAS number is sometimes incorrectly associated with this compound; the correct CAS for the parent dicarboxylic acid is 75092-39-6) | Vendor Data |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | General Chemical Knowledge |
Synthesis of this compound
The target molecule is typically synthesized from its corresponding diester, dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, through a selective monohydrolysis. This process leverages the subtle differences in reactivity of the two ester groups or can be controlled by stoichiometry.
Workflow for the Synthesis of the Target Building Block
Caption: Synthetic route to the target building block.
Protocol 1: Synthesis via Selective Monohydrolysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This protocol is based on general methods for the highly efficient selective monohydrolysis of symmetric diesters.[4][5] The use of a biphasic system with a phase-transfer catalyst or careful control of stoichiometry and temperature is key to achieving high selectivity.
Materials:
-
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio). The concentration should be approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Hydrolysis: Slowly add a solution of NaOH (1.0-1.2 eq) in water dropwise over 30-60 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid the formation of the dicarboxylic acid.
-
Quenching and Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Applications in Amide Bond Formation
The free carboxylic acid at the 3-position of the pyrazole ring is a prime site for amide bond formation, a crucial reaction in the synthesis of pharmaceuticals and other bioactive molecules.[6] Standard peptide coupling reagents can be employed to efficiently couple this building block with a wide range of amines.
Workflow for Amide Coupling Reactions
Caption: General workflow for amide bond formation.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol utilizes the widely used carbodiimide coupling reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[4][6]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution (5% aqueous, for DMF workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq).
-
Activation: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) in one portion.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (for DMF): Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and then brine.
-
Workup (for DCM): Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling using HATU
For more challenging couplings, such as with sterically hindered or electron-deficient amines, the uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Pre-activation (Optional but Recommended): In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps described in Protocol 2 for DMF.
Applications in Ester Bond Formation
The carboxylic acid moiety can also be converted into a variety of esters through reactions such as the Fischer esterification.[8][9] This allows for the introduction of different alkyl or aryl groups, further expanding the diversity of accessible derivatives.
Workflow for Fischer Esterification
Caption: General workflow for Fischer esterification.
Protocol 4: Fischer Esterification
This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[10] The reaction is an equilibrium, and driving it to completion often requires removing the water that is formed.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., benzyl alcohol, used as solvent or in large excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene (if using a Dean-Stark apparatus)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine the carboxylic acid (1.0 eq) and the alcohol (large excess).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). If a Dean-Stark trap is used, water will be collected.
-
Workup: Cool the reaction mixture to room temperature. If an excess of a low-boiling alcohol was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ (to neutralize the acid catalyst) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Case Study: Application in the Synthesis of Bioactive Molecules
The pyrazole scaffold is a key component of many biologically active compounds. For instance, pyrazole carboxylic acids are crucial intermediates in the synthesis of cyclin-dependent kinase 2 (CDK2) inhibitors, which are being investigated as potential anticancer agents.[1][2][11] The ability to selectively functionalize the 3- and 5-positions of the pyrazole ring, as offered by this compound, is critical for developing structure-activity relationships in these drug discovery programs. Additionally, pyrazole carboxylic acid derivatives are widely used in the agrochemical industry for the synthesis of herbicides and fungicides.[12][13]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its differentially protected carboxylic acid functionalities provide a strategic advantage for the construction of complex molecules. The protocols detailed in this guide for amide bond formation and esterification offer reliable and efficient methods for leveraging this building block in drug discovery, agrochemical research, and materials science. By understanding the reactivity and handling of this compound, researchers can unlock its full potential in their synthetic endeavors.
References
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. math-cs.gordon.edu [math-cs.gordon.edu]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
Application Note & Protocols: Strategic Derivatization of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid for Chemical Library Synthesis
Abstract & Introduction
The pyrazole scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive building block in drug design.[1] The compound 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid is a particularly valuable starting material as it possesses two distinct and orthogonally reactive functional groups: a carboxylic acid at the C3 position and a methyl ester at the C5 position. This bifunctional nature allows for selective and sequential derivatization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the chemical reactivity of this pyrazole derivative and details robust, field-proven protocols for its selective modification. We will explore the activation and amidation of the C3-carboxylic acid, the hydrolysis of the C5-methyl ester, and strategies for combining these transformations to create complex, multi-functionalized molecules.
Molecular Structure & Reactivity Analysis
The key to strategically derivatizing this molecule lies in understanding the differential reactivity of its two carbonyl functionalities.
-
C3-Carboxylic Acid: This is the more reactive site for nucleophilic acyl substitution after activation. The acidic proton can be removed by a base, but the resulting carboxylate is a poor electrophile. Therefore, coupling with nucleophiles (e.g., amines) requires an activating agent to convert the hydroxyl group into a better leaving group.
-
C5-Methyl Ester: This group is significantly less reactive than an activated carboxylic acid. It is stable to the standard conditions used for amide coupling at the C3 position, which is the foundation of selective derivatization. It can, however, be modified under more forcing conditions, such as strong base-mediated hydrolysis (saponification).
Caption: Structure of this compound.
Derivatization Protocols: Targeting the C3-Carboxylic Acid
The most common and high-yielding derivatization of this substrate is amide bond formation at the C3 position. This requires activation of the carboxylic acid. We present three standard and reliable methods.
Workflow for Amide Coupling
The general process for forming an amide bond from a carboxylic acid is a well-established workflow in synthetic chemistry. The diagram below outlines the critical steps, from activation to purification, which are detailed in the subsequent protocols.
Caption: General experimental workflow for amide coupling reactions.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
This is a widely used method known for its reliability and the water-soluble nature of its urea byproduct, which simplifies purification. The addition of Hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization in chiral substrates.[2]
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Addition of Amine & Base: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Add HOBt (1.2 eq) to the mixture. Cool the flask to 0 °C in an ice bath. Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Uronium-Based Coupling (HATU)
HATU is a highly efficient coupling reagent, often preferred for sterically hindered amines or less reactive carboxylic acids. It typically leads to faster reaction times and higher yields.[2]
Step-by-Step Protocol:
-
Preparation: To a round-bottom flask under an inert atmosphere, add the pyrazole carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (0.1-0.2 M).
-
Addition of Reagents: Add the desired amine (1.1 eq) and HATU (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 3.2.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3: Acid Chloride Formation and Coupling
This classic two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This protocol is robust but the harsh conditions may not be suitable for substrates with sensitive functional groups.[3]
Step-by-Step Protocol:
-
Acid Chloride Formation: In a fume hood, suspend the pyrazole carboxylic acid (1.0 eq) in Dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C. Stir at room temperature for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess SOCl₂ or oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like Triethylamine (TEA) or DIPEA (2.0 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1-4 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 3.2.
| Method | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Advantages | Disadvantages |
| EDC/HOBt | EDC, HOBt, DIPEA | DMF or DCM | 0 to RT | 12-24 | Mild conditions, water-soluble byproduct | Slower reactions, potential side reactions without HOBt |
| HATU | HATU, DIPEA | DMF | 0 to RT | 2-6 | High efficiency, fast, good for hindered substrates | More expensive reagent, byproduct removal |
| Acid Chloride | SOCl₂ or (COCl)₂, TEA | DCM | 0 to RT | 2-5 | Highly reactive, inexpensive reagents | Harsh conditions, functional group incompatibility |
Derivatization Protocols: Targeting the C5-Methyl Ester
Modification at the C5 position typically begins with hydrolysis of the stable methyl ester to unmask a second carboxylic acid functionality.
Protocol: Saponification of the C5-Methyl Ester
Ester hydrolysis is a fundamental transformation, most commonly achieved under basic conditions.[4][5] Care must be taken to use conditions that are sufficiently strong to cleave the ester without degrading the pyrazole core. Using a co-solvent like THF or Methanol is essential to ensure solubility of the substrate.
Step-by-Step Protocol:
-
Preparation: Dissolve the pyrazole methyl ester (or its C3-amide derivative) (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature or gently heat to 40-50 °C for 4-16 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1N HCl.
-
Isolation: The dicarboxylic acid product will often precipitate upon acidification. Collect the solid by vacuum filtration. If it remains in solution, extract with a suitable organic solvent like Ethyl Acetate (3x).
-
Purification: Wash the collected solid or the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the product, which is often pure enough for the next step.
Sequential Derivatization Strategy
The true synthetic power of this substrate is realized through sequential derivatization, allowing for the creation of distinct functionalities at the C3 and C5 positions. This creates a powerful vector for exploring chemical space in drug discovery.
Caption: Workflow for sequential derivatization of the C3 and C5 positions.
This strategy involves:
-
First Coupling: Selectively form an amide at the C3-carboxylic acid position using one of the protocols from Section 3.0, leaving the C5-ester untouched.
-
Hydrolysis: Purify the resulting mono-amide and then subject it to the saponification protocol from Section 4.1 to generate a new carboxylic acid at the C5 position.
-
Second Coupling: With the new C5-carboxylic acid in hand, perform a second, distinct amide coupling reaction with a different amine.
This approach provides access to a vast array of disubstituted pyrazole analogues from a single, versatile starting material.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Application Note: Comprehensive Characterization of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Introduction
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C₇H₈N₂O₄, Mol. Wt.: 184.15 g/mol ) is a key heterocyclic building block in modern medicinal and agrochemical research.[1] The precise substitution pattern on the pyrazole ring, featuring both a carboxylic acid and a methyl ester, offers versatile opportunities for synthetic elaboration, making it a valuable intermediate in the development of novel bioactive molecules. The robust and unambiguous characterization of this compound is paramount to ensure the integrity of downstream applications, from fundamental research to drug development.
This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and solvent systems.
| Property | Value | Source |
| CAS Number | 117860-56-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₄ | [1] |
| Molecular Weight | 184.15 | [1] |
| Appearance | Solid | [1] |
| Predicted XlogP | 0.3 | [3] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following workflow outlines the recommended analytical cascade.
Caption: Recommended analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyrazole ring and the presence of the methyl and methoxycarbonyl groups.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often a good starting point for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the carboxylic acid proton.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis and Expected Chemical Shifts:
-
¹H NMR:
-
Pyrazole Ring Proton: A singlet is expected for the proton at the C4 position of the pyrazole ring, typically in the range of δ 6.5-7.5 ppm.
-
N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group should appear around δ 3.8-4.2 ppm.
-
Methoxycarbonyl Protons: A singlet for the three protons of the ester's methyl group is expected in the region of δ 3.7-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, will be observed downfield, typically above δ 10 ppm. Its presence and broadness are indicative of the acidic proton.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two distinct signals for the carboxylic acid and ester carbonyl carbons are expected in the range of δ 160-175 ppm.
-
Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring will be observed.
-
N-Methyl Carbon: The carbon of the N-methyl group should appear around δ 35-40 ppm.
-
Methoxycarbonyl Carbon: The carbon of the ester's methyl group is expected around δ 50-55 ppm.
-
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing fragmentation information that can further support its structural identification.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
LC-MS System and Conditions:
-
Liquid Chromatography:
-
A C18 reversed-phase column is a suitable choice.
-
Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.
-
-
Mass Spectrometry:
-
Employ an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
-
Data Analysis and Expected Ions:
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 185.0557.[3]
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ should be observed at m/z 183.0411.[3]
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For the target compound, IR spectroscopy will confirm the presence of the carboxylic acid and ester moieties.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis and Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[4][5]
-
C=O Stretch (Ester and Carboxylic Acid): Intense, sharp absorption bands will be present between 1750-1680 cm⁻¹. The ester carbonyl typically appears at a slightly higher wavenumber (around 1750-1735 cm⁻¹) than the carboxylic acid carbonyl (around 1725-1700 cm⁻¹).[4][5]
-
C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester and carboxylic acid will be observed in the 1300-1000 cm⁻¹ region.[4]
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of pharmaceutical and chemical compounds.
Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at a wavelength where the compound has significant absorbance (a UV scan can be performed to determine the λmax).
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all observed peaks.
-
Thermal Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can indicate the presence of impurities.
Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube.
-
-
Instrumentation:
-
Use a calibrated melting point apparatus.
-
-
Measurement:
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula, which can be compared to the theoretical composition calculated from the molecular formula.
Protocol: C, H, N Analysis
-
Sample Preparation:
-
Accurately weigh a small amount of the dry sample (typically 1-3 mg).
-
-
Instrumentation:
-
Use a calibrated elemental analyzer.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values.
-
Theoretical Values for C₇H₈N₂O₄:
-
C: 45.66%
-
H: 4.38%
-
N: 15.21%
-
-
The experimental values should be within ±0.4% of the theoretical values for the sample to be considered pure.
-
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure, confirm the molecular weight, and assess the purity of this important synthetic intermediate. Adherence to these protocols will ensure high-quality, reliable data, which is fundamental to the success of research and development in the chemical and pharmaceutical sciences.
References
Application Note: A Strategic Approach to the HPLC Analysis of Pyrazole Carboxylic Acid Isomers
Abstract
Pyrazole carboxylic acids are pivotal structural motifs in modern pharmaceuticals, exhibiting a wide range of biological activities. The precise isomeric form of these molecules—be it positional or stereoisomeric—is often critical to their therapeutic efficacy and safety profile. Consequently, robust and reliable analytical methods for isomer separation are indispensable in drug development and quality control. This guide provides a comprehensive framework for developing, optimizing, and validating High-Performance Liquid Chromatography (HPLC) methods for the resolution of pyrazole carboxylic acid isomers. We delve into the underlying chromatographic principles, offering two detailed protocols for the separation of positional isomers via Hydrophilic Interaction Liquid Chromatography (HILIC) and enantiomers using Chiral Stationary Phases (CSPs). The document culminates in a thorough protocol for method validation according to ICH Q2(R1) guidelines, ensuring the development of accurate, precise, and reliable analytical procedures.
Foundational Principles & Method Development Strategy
The successful separation of isomers is not a matter of chance but of a systematic approach grounded in the physicochemical properties of the analytes and the principles of chromatography. The strategy for pyrazole carboxylic acid isomers hinges on identifying the key structural differences and selecting a chromatographic mode that can exploit them.
The Analytical Challenge: Positional vs. Chiral Isomers
Pyrazole carboxylic acids can present two primary isomeric challenges:
-
Positional Isomers: These isomers differ in the substitution pattern on the pyrazole ring (e.g., 1H-pyrazole-3-carboxylic acid vs. 1H-pyrazole-4-carboxylic acid). They possess distinct electronic distributions, polarities, and pKa values, which are the primary handles for chromatographic separation. While they may have identical molecular weights, their interaction with the stationary and mobile phases will differ.
-
Chiral Isomers (Enantiomers): These are non-superimposable mirror images that arise from a stereogenic center, often on a substituent attached to the pyrazole core. Enantiomers have identical physicochemical properties (solubility, polarity, pKa) in an achiral environment, making their separation impossible on standard HPLC columns. Resolution requires the introduction of a chiral environment, typically through a Chiral Stationary Phase (CSP).
Selecting the Optimal Chromatographic Mode
The choice of HPLC mode is the most critical decision in method development.
-
Reversed-Phase HPLC: As the workhorse of modern chromatography, RP-HPLC with C18 columns is a logical starting point.[1] Separation is driven by hydrophobic interactions. For pyrazole carboxylic acid isomers, retention can be modulated by adjusting the mobile phase pH to control the ionization of the carboxylic acid group (ion suppression). However, these compounds are often highly polar, leading to poor retention even with highly aqueous mobile phases.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly preferred technique for separating polar and hydrophilic compounds.[3] It utilizes a polar stationary phase (e.g., unbonded silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] A water-rich layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[3] This mechanism provides an orthogonal selectivity to RP-HPLC and is exceptionally well-suited for retaining and separating polar isomers like those of pyrazole carboxylic acid.[5]
Direct separation of enantiomers is most efficiently achieved using CSPs. Polysaccharide-based CSPs, derived from cellulose and amylose, are the most versatile and widely successful.[6] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The mobile phase plays a crucial role, with common modes being:
-
Normal Phase: Hexane/alcohol mixtures, often with an acidic or basic additive.
-
Polar Organic Mode: Pure alcohols (Methanol, Ethanol) or Acetonitrile, which can offer different selectivity and faster analysis times.[6]
A Systematic Workflow for Method Development
A structured approach minimizes development time and leads to more robust methods. The workflow should proceed from broad screening to fine optimization.
Caption: Systematic workflow for HPLC method development.
Detailed Application Protocols
The following protocols provide validated starting points for the two primary separation challenges. Analysts should treat these as templates to be adapted for their specific pyrazole derivatives.
Protocol 1: Separation of Positional Isomers via HILIC
This protocol is designed for the baseline separation of polar positional isomers, such as 1H-Pyrazole-3-carboxylic acid and 1H-Pyrazole-4-carboxylic acid.
Caption: General experimental workflow for an HPLC run.
-
HPLC System: Quaternary or Binary pump system with UV/PDA detector.
-
Column: Amide-based HILIC column (e.g., Acclaim HILIC-10, TSKgel Amide-80), 3 µm, 4.6 x 150 mm.[3][7]
-
Reagents: HPLC-grade Acetonitrile (ACN), Formic Acid, Ammonium Formate, and ultrapure water.
-
Sample Diluent: Acetonitrile/Water (90:10 v/v).
| Parameter | Setting | Rationale |
| Mobile Phase A | 100 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) | Provides buffering capacity and ions to facilitate partitioning. Acidic pH suppresses carboxylate formation. |
| Mobile Phase B | Acetonitrile | The weak solvent in HILIC mode; high percentage drives retention. |
| Gradient | Isocratic: 10% A / 90% B | An isocratic hold is often sufficient for simple isomer pairs and ensures robust separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 215 nm | Pyrazole rings typically show strong absorbance at lower UV wavelengths. |
| Injection Vol. | 5 µL | Small volume minimizes peak distortion. |
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium formate in water and adjusting the pH. Filter through a 0.45 µm membrane.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in a suitable solvent (e.g., Methanol). Dilute to a working concentration of ~50 µg/mL using the Sample Diluent.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standard solution and record the chromatogram.
Protocol 2: Enantioselective Separation via Chiral HPLC
This protocol outlines a method for separating the enantiomers of a chiral pyrazole carboxylic acid derivative using a polysaccharide-based CSP in polar organic mode.
-
HPLC System: Isocratic pump system with UV/PDA detector.
-
Column: Cellulose-based CSP (e.g., Lux Cellulose-2 or Chiralcel OD-H), 5 µm, 4.6 x 250 mm.[6]
-
Reagents: HPLC-grade Methanol, Trifluoroacetic Acid (TFA).
| Parameter | Setting | Rationale |
| Mobile Phase | Methanol + 0.1% Trifluoroacetic Acid (TFA) | Polar organic mode provides good interaction with the CSP. TFA is an acidic modifier to improve peak shape for the carboxylic acid. |
| Mode | Isocratic | Isocratic elution is standard for chiral separations to ensure consistent interaction with the CSP. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can enhance resolution on chiral columns. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separations; maintaining a constant temperature is crucial. |
| Detection (UV) | 254 nm (or analyte λmax) | Wavelength should be set to the maximum absorbance of the target analyte for best sensitivity. |
| Injection Vol. | 10 µL |
-
Mobile Phase Preparation: Add 1.0 mL of TFA to 1 L of HPLC-grade Methanol. Mix thoroughly and degas.
-
Standard Preparation: Prepare a 0.5 mg/mL solution of the racemic analyte directly in the mobile phase.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the set flow rate for at least 45 minutes. Chiral columns may require longer equilibration times.
-
Analysis: Inject the standard and monitor the separation. The resolution factor (Rs) between the two enantiomer peaks should be >1.5 for baseline separation.
Method Validation Protocol (per ICH Q2(R1))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[8][9] The following provides a framework for validating the HPLC methods described above for quantitative analysis (e.g., assay or impurity testing).
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), individual isomers, and a mixture. Assess peak purity using a PDA detector. | No interference at the retention time of the analyte peaks. Peak purity index > 0.999.[8] |
| Linearity | Analyze a minimum of 5 concentrations across the desired range (e.g., 50-150% of target concentration). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999. y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[10] | For Assay: 80-120% of test concentration. For Impurities: Reporting threshold to 120% of specification.[11] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | %RSD (Relative Standard Deviation) ≤ 2.0% for both repeatability and intermediate precision.[12] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. The LOQ concentration should be verified for acceptable precision and accuracy. | The lowest concentration that can be quantified with acceptable precision (%RSD ≤ 10%) and accuracy. |
| Robustness | Deliberately vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units, organic composition ±2%). | System suitability parameters (resolution, tailing factor) must remain within acceptable limits. No significant change in results.[11] |
Conclusion
The separation of pyrazole carboxylic acid isomers is a common yet critical task in pharmaceutical analysis. By understanding the fundamental properties of the isomers, a strategic choice between HILIC for positional isomers and chiral chromatography for enantiomers can be made. The protocols and validation framework provided in this guide offer a robust starting point for developing methods that are not only effective but also meet the stringent requirements of the pharmaceutical industry for accuracy, reliability, and reproducibility.
References
- 1. pharmtech.com [pharmtech.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Spectroscopic Analysis of 1,3,5-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Pyrazoles and the Power of NMR
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise arrangement of substituents on the pyrazole ring is critical to its function. Specifically, the 1,3,5-substitution pattern offers a versatile platform for tuning the steric and electronic properties of the molecule, thereby modulating its biological activity and physical characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. It provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. For drug development professionals, accurate and efficient characterization of 1,3,5-substituted pyrazoles by NMR is a cornerstone of quality control, lead optimization, and regulatory submission.
This guide provides a comprehensive overview of the key NMR spectroscopic features of 1,3,5-substituted pyrazoles and offers detailed protocols for sample preparation and data acquisition.
Deciphering the Spectra: Characteristic ¹H and ¹³C NMR Data
The chemical shifts and coupling constants observed in the NMR spectra of 1,3,5-substituted pyrazoles are highly dependent on the nature of the substituents at positions 1, 3, and 5. Understanding these relationships is key to accurate spectral interpretation.
¹H NMR Spectroscopy: A Window into the Proton Environment
The pyrazole ring itself contains one proton at the C4 position. The chemical shift of this proton is a sensitive probe of the electronic effects of the substituents at the 1, 3, and 5 positions.
-
H4 Proton: The signal for the C4-H proton typically appears as a singlet in the aromatic region, generally between δ 5.8 and 7.1 ppm . Electron-withdrawing groups at positions 1, 3, or 5 will deshield the H4 proton, causing a downfield shift (to a higher ppm value). Conversely, electron-donating groups will cause an upfield shift.
-
Substituent Protons: The protons of the substituents at the 1, 3, and 5 positions will give rise to signals corresponding to their specific chemical environments. For instance, in 1,3,5-triphenylpyrazole, the phenyl protons will appear as complex multiplets in the aromatic region. In 3,5-dimethyl-1-phenyl-1H-pyrazole, the methyl protons at C3 and C5 appear as distinct singlets around δ 2.25 ppm, while the C4-H proton appears as a singlet at δ 5.90 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of the pyrazole ring and its substituents.
-
C3, C4, and C5 Carbons: The chemical shifts of the pyrazole ring carbons are particularly informative.
-
C3 and C5: These carbons are directly attached to nitrogen atoms and typically resonate downfield. Their chemical shifts are highly influenced by the attached substituents and can range from approximately δ 138 to 160 ppm . In N-unsubstituted pyrazoles, rapid tautomeric exchange can lead to broadened signals or an averaged signal for C3 and C5.
-
C4: The C4 carbon, bonded to a proton, generally appears further upfield, typically in the range of δ 103 to 110 ppm .
-
-
Substituent Carbons: The signals for the carbons of the substituents will appear at their characteristic chemical shifts.
The following table summarizes typical chemical shift ranges for the pyrazole ring in 1,3,5-substituted derivatives.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Influencing Factors |
| H4 | 5.8 - 7.1 | - | Electronic nature of substituents at N1, C3, and C5. |
| C3 | - | 138 - 160 | Nature of the substituent at C3 and N1. |
| C4 | - | 103 - 110 | Least affected by substituents compared to C3 and C5. |
| C5 | - | 138 - 160 | Nature of the substituent at C5 and N1. |
Expert Insight: The difference in the chemical shifts of C3 and C5 can be a powerful diagnostic tool for determining the regiochemistry of synthesis, especially when dealing with unsymmetrical pyrazoles.
J-Coupling Constants: Through-Bond Connectivity
Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms through chemical bonds. In pyrazole systems, several key coupling constants can be observed:
-
¹JCH: The one-bond coupling between a carbon and its directly attached proton is typically large, around 185 Hz for C4-H4.
-
ⁿJHH: Long-range proton-proton couplings are generally small in the pyrazole ring itself due to the presence of only one ring proton. However, couplings between the H4 proton and protons on the substituents can sometimes be observed.
-
ⁿJCH: Long-range couplings between carbons and protons are particularly useful for structural assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
Advanced NMR Techniques for Unambiguous Assignment
While 1D ¹H and ¹³C NMR are the workhorses of structural analysis, complex substitution patterns can lead to spectral overlap and ambiguity. In such cases, 2D NMR techniques are essential for definitive assignments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is particularly useful for assigning protons within the substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is a powerful tool for assigning the C4-H4 pair.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is
Application Note: Mass Spectrometry Fragmentation of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the mass spectrometric fragmentation of pyrazole compounds, a critical heterocyclic motif in medicinal chemistry and drug development.[1][2][3] We will explore the fundamental fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, detail the profound influence of substituents on fragmentation patterns, and provide robust, step-by-step protocols for both qualitative structural elucidation and quantitative analysis.
Introduction: The Pyrazole Core and Mass Spectrometry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmacology. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have led to its incorporation into numerous FDA-approved drugs for a wide range of conditions, from inflammation (Celecoxib) to oncology.[1][4] The structural characterization of novel pyrazole derivatives is therefore a critical step in the drug discovery pipeline.
Mass spectrometry (MS) stands out as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[5] Understanding the fragmentation behavior of the pyrazole nucleus under different ionization conditions is key to accurately interpreting mass spectra for structural confirmation, impurity profiling, and metabolic studies.
-
Electron Ionization (EI): A high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation. EI-MS is exceptionally useful for elucidating the core structure of a molecule by creating a detailed fragmentation "fingerprint".[6]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically generates intact protonated molecules [M+H]+.[7] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation (Collision-Induced Dissociation - CID), which is ideal for targeted structural analysis and quantification.[8][9][10]
This guide will dissect the fragmentation logic of pyrazoles to empower researchers to confidently identify and characterize these vital compounds.
Fundamental Fragmentation Pathways of the Pyrazole Ring (EI-MS)
Under the high-energy conditions of Electron Ionization, the unsubstituted pyrazole ring undergoes a set of characteristic cleavages. The initial event is the removal of an electron to form a molecular ion (M⁺•), which then fragments through several competing pathways. The most predominant of these involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂).[5][11]
The two primary fragmentation routes for the parent pyrazole (m/z 68) are:
-
Loss of HCN (m/z 41): This is a hallmark fragmentation for many nitrogen-containing heterocycles. For pyrazole, this involves the cleavage of the N-N bond and a C-N bond, resulting in the formation of a stable azirine radical cation or a related isomer.[5]
-
Loss of N₂ (m/z 40, via [M-H]⁺): This pathway typically begins with the loss of a hydrogen radical (H•) to form an [M-H]+ ion (m/z 67). This ion can then rearrange and expel a molecule of N₂, leading to the formation of a highly stable cyclopropenyl cation ([C₃H₃]+, m/z 39).[5][11] The ratio of ions formed from HCN loss versus N₂ loss is a key diagnostic feature.[11]
These fundamental pathways provide the baseline for interpreting the spectra of more complex, substituted pyrazoles.
Caption: Core EI fragmentation pathways of unsubstituted pyrazole.
Table 1: Common Fragment Ions of Unsubstituted Pyrazole (EI-MS)
| m/z | Proposed Ion/Structure | Fragmentation Pathway | Significance |
| 68 | [C₃H₄N₂]+• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 67 | [C₃H₃N₂]+ | [M - H•]+ | Precursor to N₂ loss. |
| 41 | [C₂H₃N]+• | [M - HCN]+• | Characteristic Loss. |
| 40 | [C₂H₂N]+ | [M - H• - HCN]+ | Subsequent fragmentation. |
| 39 | [C₃H₃]+ | [M - H• - N₂]+ | Characteristic Loss. |
The Decisive Role of Substituents in Fragmentation
While the core fragmentation provides a foundation, the nature and position of substituents dramatically alter the mass spectrum, often creating more dominant fragmentation channels. This substituent-directed fragmentation is a powerful tool for structure determination. The presence of functional groups like nitro, acetyl, or complex side-chains can transform the primary loss of HCN and N₂ into minor pathways.[11]
Caption: Logical flow of substituent-directed fragmentation.
Table 2: Influence of Common Substituents on Pyrazole Fragmentation (EI-MS)
| Substituent Type | Example | Characteristic Fragmentation | Resulting Fragment Ion(s) | Causality & Notes |
| **Nitro (-NO₂) ** | 4-Nitropyrazole | Loss of •NO₂, •NO, and O | [M-46]+, [M-30]+•, [M-16]+• | The C-N bond is weak, and nitro groups readily fragment via characteristic pathways common to aromatic nitro compounds.[5][11] |
| Halogen (-Br, -Cl) | 4-Bromopyrazole | Loss of •Br | [M-79/81]+ | Cleavage of the C-Br bond. The presence of bromine's isotopic signature (⁷⁹Br/⁸¹Br) at a ~1:1 ratio is a key confirmation.[5] |
| Acetyl (-COCH₃) | 4-Acetylpyrazole | Loss of •CH₃, then CO | [M-15]+, [M-43]+ | α-cleavage is highly favorable, leading to the loss of the methyl radical to form a stable acylium ion, which is often the base peak.[5] |
| Phenyl (-Ph) | 4-Phenylpyrazole | Primarily core fragmentation | [M-HCN]+• (m/z 117) | The phenyl group is stable and does not readily fragment. The fragmentation pattern closely resembles that of unsubstituted pyrazole.[5] |
| Methyl (-CH₃) | 1-Methylpyrazole | Loss of H• from methyl group | [M-1]+ | The loss of a hydrogen from the methyl group is preferred, often leading to a rearranged, more stable ion before subsequent fragmentation.[5] |
Application Protocols
The following protocols provide validated, step-by-step methodologies for common analytical scenarios involving pyrazole compounds.
Protocol 1: Structural Elucidation of a Novel Pyrazole by GC-EI-MS
Objective: To confirm the structure and identify fragmentation patterns of a newly synthesized, volatile pyrazole derivative.
Rationale: GC-MS with electron ionization is the gold standard for the initial characterization of relatively nonpolar, thermally stable small molecules. The high-energy ionization provides a rich, reproducible fragmentation pattern that serves as a structural fingerprint.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the purified pyrazole compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).
-
Vortex thoroughly to ensure complete dissolution. The final concentration should be ~1 mg/mL.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation & Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C. Hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (Standard for library matching).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35 - 550.
-
-
-
Data Interpretation Workflow:
-
Step 1: Identify the Molecular Ion (M⁺•). Locate the highest m/z peak in the spectrum that is consistent with the expected molecular weight. Verify its identity by checking for logical neutral losses (e.g., loss of •CH₃ [M-15], not •CH₂ [M-14]).[12]
-
Step 2: Search for Core Fragments. Look for evidence of the pyrazole core by identifying peaks corresponding to [M - HCN] and [M - H - N₂].
-
Step 3: Analyze Substituent Fragmentation. Identify the base peak (most intense peak) and other major fragments. Correlate these to the expected cleavages based on the substituents (refer to Table 2). For example, a strong [M-43]+ peak strongly suggests an acetyl group.
-
Step 4: (Optional) Library Search. Compare the acquired spectrum against a commercial database (e.g., NIST/Wiley) to find matching compounds, which can help confirm the core structure.[13]
-
Protocol 2: Quantification of a Pyrazole Fungicide in Fruit Matrix by LC-ESI-MS/MS
Objective: To accurately quantify the residue of a known pyrazole-containing fungicide (e.g., Bixafen) in a complex matrix like apples.
Rationale: LC-MS/MS is the method of choice for quantifying trace-level analytes in complex matrices.[14] ESI provides gentle ionization, minimizing fragmentation in the source and maximizing the signal for the precursor ion. Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific, high-efficiency fragmentation (transition) for the target analyte.
Caption: Workflow for quantitative analysis using LC-MS/MS in MRM mode.
Methodology:
-
Sample Preparation (QuEChERS Method): [14]
-
Weigh 10 g of homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Add a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (dSPE) cleanup tube (e.g., containing PSA and C18 sorbents).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
Instrumentation & Parameters (Example):
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), Positive or Negative mode depending on the analyte.[14]
-
Ionization Parameters: Optimize spray voltage, gas flows, and temperatures for the specific compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]+ or [M-H]-) and at least two product ions by infusing a standard solution of the analyte. For example:
-
Analyte: Bixafen ([M-H]-, m/z 330.1)
-
Transition 1 (Quantifier): 330.1 -> 195.0
-
Transition 2 (Qualifier): 330.1 -> 139.0
-
-
Optimize collision energy for each transition to maximize signal intensity.
-
-
-
Data Analysis & Quantification:
-
Generate a calibration curve using matrix-matched standards (standards prepared in blank apple extract) over the expected concentration range.
-
Integrate the peak area for the quantifier transition for both the standards and the samples.
-
Calculate the concentration in the unknown samples using the linear regression equation from the calibration curve.
-
Confirm the identity of the analyte by ensuring the retention time matches the standard and the ratio of the quantifier to qualifier ion is within an acceptable tolerance (e.g., ±20%).
-
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. 1H-Pyrazole [webbook.nist.gov]
- 14. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid in Modern Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The pyrazole carboxamide class of fungicides represents a cornerstone of modern crop protection, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme in fungal respiration.[1][2][3] The efficacy and broad-spectrum activity of these agrochemicals are intrinsically linked to the specific molecular architecture of their core pyrazole scaffold. This document provides an in-depth technical guide on the application of a key building block, 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid , in the synthesis of advanced SDHI fungicides. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its conversion into fungicidal agents, and discuss the critical structure-activity relationships that govern the final product's performance.
Introduction: The Pyrazole Carboxamide Revolution
Plant diseases pose a significant threat to global food security, making the development of effective fungicides essential for agricultural productivity.[4] Among the most successful classes of modern fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[1] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, a mechanism that provides excellent control over a wide range of devastating pathogens.[2][3][5]
The chemical backbone for many of the most successful second-generation SDHIs is a substituted pyrazole carboxylic acid.[6] The intermediate, This compound , is a highly strategic precursor. Its bifunctional nature—possessing both a reactive carboxylic acid at the 3-position and a methyl ester at the 5-position—offers a precise and controlled route to complex pyrazole carboxamide fungicides. The carboxylic acid serves as the primary handle for forming the critical amide bond that links the pyrazole head to the specific aniline tail, a linkage essential for binding to the SDH enzyme.[7]
Physicochemical Properties & Key Structural Features
Understanding the properties of this intermediate is fundamental to its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 1-methyl-1H-pyrazole-3,5-dicarboxylic acid 5-methyl ester | [8] |
| Molecular Formula | C₇H₈N₂O₄ | [8] |
| Molecular Weight | 184.15 g/mol | [8] |
| Appearance | Solid | [8] |
| Key Functional Groups | 1. Carboxylic Acid (C3) 2. Methyl Ester (C5) 3. N-Methylated Pyrazole Ring |
The N-methyl group and the substituents at positions 3 and 5 are not arbitrary; they are crucial for orienting the molecule within the ubiquinone binding site (Q-site) of the target SDH enzyme, thereby maximizing inhibitory activity.[4][7]
Scientific Foundation: Mechanism of Action of SDHI Fungicides
To appreciate the synthetic goal, one must first understand the biological target. SDHI fungicides function by interrupting cellular respiration, a universal process for energy production in aerobic organisms.[5] They specifically target and inhibit the Succinate Dehydrogenase (SDH) enzyme, also known as Complex II, which plays a dual role in both the Krebs cycle and the mitochondrial electron transport chain.[2][5]
The core mechanism is the blockage of electron transfer from succinate to ubiquinone.[1] This inhibition halts ATP production, leading to a rapid depletion of cellular energy and ultimately, fungal death. The pyrazole carboxamide structure is expertly designed to fit into the ubiquinone binding pocket of the SDH enzyme, preventing the natural substrate from binding.[2]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Application in Synthesis: A Step-by-Step Guide
The primary application of this compound is as a precursor for the synthesis of pyrazole carboxamide fungicides. The synthesis hinges on the formation of a stable amide bond between the C3-carboxylic acid of the pyrazole ring and a carefully selected aniline derivative.
The overall synthetic workflow involves two critical stages:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive electrophile, typically an acid chloride. This step is crucial for achieving high yields and purity in the subsequent coupling reaction.
-
Amide Coupling: The activated pyrazole intermediate is reacted with a substituted aniline to form the final fungicidal molecule.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Protocol 1: Synthesis of 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carbonyl chloride
Objective: To activate the C3-carboxylic acid for subsequent amide coupling. This protocol uses thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[9][10]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet, and heating mantle.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous solvent (e.g., Toluene, ~5-10 mL per gram of starting material).
-
Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF to the suspension with stirring.
-
Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acid chloride.
-
-
Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the flask at room temperature via a dropping funnel. The reaction is exothermic and may evolve HCl gas. Ensure the setup is in a well-ventilated fume hood.
-
Reaction Progression: Heat the reaction mixture to reflux (for Toluene, ~110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by observing the cessation of gas evolution. The initial slurry should become a clear solution as the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness Note: It is critical to remove all excess SOCl₂ as it can interfere with the subsequent amine coupling step. Co-evaporation with anhydrous toluene (2-3 times) is recommended to ensure its complete removal.
-
-
Product Isolation: The resulting crude 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carbonyl chloride is typically a solid or oil and is often used immediately in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize a Representative Pyrazole Carboxamide Fungicide
Objective: To couple the activated pyrazole-3-carbonyl chloride with a substituted aniline to form the final fungicide. As a representative example, we will use 2-amino-biphenyl, a core component for fungicides structurally related to boscalid.
Materials:
-
Crude 5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1, ~1.0 eq)
-
2-Amino-biphenyl (or other desired aniline) (1.0 eq)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)
-
Anhydrous solvent, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
Standard glassware for reaction, work-up, and purification.
Procedure:
-
Reaction Setup: In a separate dry flask under an inert atmosphere, dissolve the chosen aniline (e.g., 2-amino-biphenyl, 1.0 eq) and the base (e.g., Triethylamine, 1.2 eq) in the anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Addition of Acid Chloride: Dissolve the crude pyrazole-3-carbonyl chloride from Protocol 1 in a minimal amount of anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.
-
Causality Note: The base (TEA) is essential to neutralize the HCl that is generated during the amide bond formation, driving the reaction to completion. Adding the acid chloride slowly at 0°C helps control the exothermic reaction and minimizes side-product formation.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure pyrazole carboxamide fungicide.
Structure-Activity Relationship (SAR) Insights
The fungicidal potency of the final molecule is highly dependent on the interplay between the pyrazole "head" and the aniline "tail".[11][12][13]
-
Pyrazole Core: The 1-methyl group is a common feature in highly active SDHIs.[14] The substituent at the 5-position (in this case, methoxycarbonyl) also modulates the electronic properties and binding affinity.
-
Amide Linker: The amide bond is critical for activity, acting as a hydrogen bond donor/acceptor and providing the correct orientation for the two aromatic systems.
-
Aniline Moiety: The nature and position of substituents on the aniline ring are paramount for defining the spectrum of activity and potency against different fungal species.[13] For example, bulky, hydrophobic groups at the ortho position of the N-phenyl ring often lead to high and broad-spectrum fungicidal activity.[13]
Conclusion
This compound is a sophisticated and valuable intermediate in the field of agrochemical synthesis. Its well-defined structure provides a reliable and efficient platform for accessing the highly potent class of pyrazole carboxamide SDHI fungicides. The protocols outlined herein demonstrate a robust and reproducible pathway from this key building block to a final, active agrochemical ingredient. By understanding the underlying reaction mechanisms and the structure-activity relationships, researchers can leverage this intermediate to develop the next generation of innovative and effective crop protection solutions.
References
- 1. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nzpps.org [nzpps.org]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Structure-activity relationship of carboxin-related carboxamides as fungicide [jstage.jst.go.jp]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
The Strategic Utility of 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent physicochemical properties, including its electronic distribution and capacity for diverse substitutions, allow for the fine-tuning of steric and electronic properties to achieve desired biological activities.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key pyrazole-based building block: 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid . We will delve into its synthesis, physicochemical characteristics, and, most importantly, its application as a pivotal intermediate in the synthesis of potent kinase inhibitors, with a specific focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for anti-cancer therapy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 184.15 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
| InChI Key | VMNNEPAQHIMLFM-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis of this compound: A Protocol
The synthesis of unsymmetrically substituted pyrazoles such as the title compound requires a regioselective approach. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by selective hydrolysis. The following protocol is a representative synthesis based on established pyrazole chemistry.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the target molecule.
Step-by-Step Protocol
Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
To a stirred solution of dimethyl acetylenedicarboxylate (1 equivalent) in a suitable solvent such as methanol at 0 °C, add methylhydrazine (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Causality: The reaction between an activated alkyne (dimethyl acetylenedicarboxylate) and a dinucleophile (methylhydrazine) is a classic method for pyrazole synthesis. The regioselectivity is controlled by the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the electron-deficient alkyne.
Step 2: Selective Monohydrolysis
-
Dissolve the purified dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1 equivalent) in methanol.
-
Cool the solution to 0 °C and add a solution of potassium hydroxide (1 equivalent) in methanol dropwise.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The precipitated product, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
Causality: The selective hydrolysis of one of the two methyl esters is achieved by using a stoichiometric amount of base. The ester at the 5-position is generally more sterically hindered by the N-methyl group, leading to a preferential hydrolysis of the ester at the 3-position.
Application in Drug Discovery: Synthesis of a VEGFR-2 Kinase Inhibitor
This compound is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. A prime example is its use in the preparation of pyrazole-carboxamide derivatives that act as potent inhibitors of VEGFR-2 kinase.
The Role of VEGFR-2 in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, which is crucial for their growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Protocol: Synthesis of a Pyrazole-Carboxamide VEGFR-2 Inhibitor
This protocol outlines the coupling of this compound with an aniline derivative, a key step in the synthesis of many kinase inhibitors.
Step 1: Activation of the Carboxylic Acid
-
To a stirred suspension of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
Causality: The carboxylic acid is converted into a more reactive species (an activated ester) to facilitate the subsequent amide bond formation. HATU is a common and efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a base to neutralize the acid formed during the reaction.
Step 2: Amide Bond Formation
-
To the solution containing the activated pyrazole, add the desired aniline derivative (e.g., 4-chloro-2-fluoroaniline) (1 equivalent).
-
Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, the mixture can be worked up by washing with aqueous solutions to remove the coupling reagents and base. The organic layer is then dried and the solvent removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final pyrazole-carboxamide inhibitor.
Causality: The nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of the activated pyrazole, forming a stable amide bond. The specific aniline derivative used is crucial for the inhibitor's binding affinity and selectivity for the target kinase.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a versatile platform for SAR studies. The carboxylic acid at the 3-position serves as a handle for introducing various substituents that can interact with the hinge region of the kinase ATP-binding pocket. The methyl ester at the 5-position can be further modified or hydrolyzed to a carboxylic acid to explore interactions with other regions of the active site or to improve pharmacokinetic properties. The N-methyl group provides metabolic stability and can influence the overall conformation of the molecule.
Conclusion
This compound is a strategically important building block in drug discovery, particularly for the development of kinase inhibitors. Its synthesis is achievable through regioselective methods, and its bifunctional nature allows for the systematic exploration of chemical space to optimize biological activity. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile scaffold in their quest for novel therapeutics.
References
- 1. jocpr.com [jocpr.com]
- 2. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound [cymitquimica.com]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Welcome to the technical support guide for the synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles that govern yield, purity, and success.
Overview of the Synthetic Pathway
The most reliable and common route to this compound involves a two-stage process. First is the formation of the core pyrazole structure, Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, followed by a critical selective hydrolysis step.
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Pyrazole Core Formation & N-Methylation: The synthesis typically begins with the formation of the pyrazole-3,5-dicarboxylate core. This can be achieved via several methods, including the classic Knorr pyrazole synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The resulting Dimethyl 1H-pyrazole-3,5-dicarboxylate is then N-methylated using an appropriate methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base like potassium carbonate to yield the key diester intermediate.[3][4]
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Selective Monohydrolysis: This is the most crucial and challenging step. The Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate intermediate must be carefully hydrolyzed to cleave only one of the two methyl ester groups. The goal is to selectively saponify the ester at the C5 position while leaving the C3 ester intact. This selectivity is achievable due to subtle differences in the electronic and steric environment of the two ester groups after N-methylation.
Below is a diagram illustrating the primary synthetic route and the major potential side-product.
Caption: Synthetic route to the target compound highlighting the critical selective hydrolysis step.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, particularly in the selective hydrolysis stage.
Q1: My final yield is consistently low. What are the primary causes and how can I address them?
Low yield is the most frequent complaint and typically stems from three sources: incomplete reaction, over-reaction, or losses during workup.
A1.1: Problem - Incomplete Reaction (High recovery of starting diester)
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Causality: The saponification reaction has not gone to completion. This can be due to insufficient base, low reaction temperature, or short reaction time. The base may also not be fully available if it has not completely dissolved in the reaction medium.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least one full equivalent of a strong base (NaOH, KOH, or LiOH) relative to the diester.
-
Improve Solubility: If using a mixed solvent system (e.g., Methanol/Water or THF/Water), ensure the base is fully dissolved before adding the diester solution. A small amount of water is often necessary to facilitate this.
-
Optimize Temperature & Time: While high temperatures risk over-hydrolysis, the reaction may stall if too cold. If you observe significant starting material after your standard reaction time, consider incrementally increasing the temperature (e.g., from 0°C to room temperature) or extending the reaction time. Monitor closely using TLC or LC-MS.
-
A1.2: Problem - Over-hydrolysis (Significant formation of di-acid byproduct)
-
Causality: This is the most common cause of low yield. Both ester groups are hydrolyzed, forming 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. This occurs when the reaction conditions are too harsh—either through an excess of base, excessively high temperatures, or prolonged reaction times.
-
Troubleshooting Steps:
-
Control Base Stoichiometry: This is the most critical parameter. Use precisely 1.0 to 1.1 equivalents of base. An excess, even a small one, will promote the formation of the di-acid.
-
Temperature Management: Perform the reaction at a controlled low temperature. Start the addition of base at 0°C or even -5°C. Let the reaction stir at this temperature for a few hours before allowing it to slowly warm to room temperature. Avoid heating or refluxing at all costs.
-
Choice of Base: Lithium hydroxide (LiOH) is often reported to provide better selectivity in mono-hydrolysis of diesters compared to NaOH or KOH, as it is less aggressive. Consider switching to LiOH as your base.
-
A1.3: Problem - Product Loss During Workup
-
Causality: The target compound is a carboxylic acid. To extract it from an aqueous solution into an organic solvent, it must be in its protonated (neutral) form. If the pH of the aqueous layer is too high, the product will remain as a water-soluble carboxylate salt.
-
Troubleshooting Steps:
-
Acidify Correctly: After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of 2-3.[5] Verify the pH with a pH meter or pH paper.
-
Choose the Right Solvent: Ethyl acetate (EtOAc) is an effective solvent for extracting the product.[5]
-
Perform Multiple Extractions: Extract the acidified aqueous layer three to four times with your organic solvent to ensure complete recovery of the product.
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| Problem Summary | Likely Cause | Primary Solution | Secondary Actions |
| Low Yield | Incomplete Reaction | Ensure 1.0 eq. of base is used and fully dissolved. | Slightly increase reaction time or allow slow warming to RT. |
| Over-hydrolysis | Reduce temperature to 0°C; use exactly 1.0-1.1 eq. of base. | Switch from NaOH/KOH to LiOH; monitor reaction closely. | |
| Workup Losses | Insufficient acidification of the aqueous layer. | Acidify to pH 2-3 before extraction; use EtOAc for extraction. |
Q2: My final product is contaminated with impurities. How do I identify and remove them?
A2.1: Identifying Impurities
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Starting Diester: Will have a higher Rf value on a TLC plate (more non-polar) than the product. In ¹H NMR, you will see two distinct methoxy signals (~3.9 ppm).
-
Di-acid Byproduct: Will have a lower Rf value (more polar) or may not move from the baseline. It is often less soluble in common organic solvents like dichloromethane or ethyl acetate. In ¹H NMR, the methoxy signals will be absent.
A2.2: Purification Strategies
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Recrystallization: This is often the most effective method for removing both major impurities. The mono-acid product has different solubility properties than the diester starting material and the di-acid byproduct. Experiment with solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes.
-
Acid-Base Wash: If the primary impurity is the starting diester, you can perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like EtOAc) and wash with a mild basic solution (e.g., saturated sodium bicarbonate). Your desired mono-acid will move into the aqueous layer as a salt, while the neutral diester remains in the organic layer. You can then separate the layers, re-acidify the aqueous layer to pH 2-3, and re-extract your pure product.
-
Column Chromatography: While possible, this can be challenging due to the acidity of the product, which can cause streaking on silica gel. If you must use chromatography, consider adding a small amount of acetic acid (0.5-1%) to your mobile phase to suppress deprotonation and improve peak shape.
Key Experimental Protocol
This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and scale.
Protocol: Selective Monohydrolysis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
Dissolution: Dissolve Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in a suitable solvent like methanol or a THF/water mixture (e.g., 4:1) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Preparation: In a separate vessel, dissolve sodium hydroxide (1.05 eq.) in a minimal amount of water and cool the solution.
-
Base Addition: Add the cold NaOH solution dropwise to the stirred diester solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes with 1% Acetic Acid) or LC-MS until the starting material is consumed.
-
Quenching & Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous residue with water and wash once with dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system.
Frequently Asked Questions (FAQs)
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Q: How can I be certain of the regiochemistry of my final product?
-
A: While the C5 ester is preferentially hydrolyzed, confirmation is best achieved through 2D NMR spectroscopy. A Nuclear Overhauser Effect (NOE) experiment is definitive. Irradiation of the N-methyl protons should show an NOE correlation to the proton at the C5 position of the pyrazole ring if the C3 ester is intact, but not to the C3 proton.
-
-
Q: What is the best way to synthesize the starting material, Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate?
-
A: A common and effective method is the N-alkylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate. This involves reacting the parent pyrazole with a methylating agent like methyl iodide or 4-(bromomethyl)benzonitrile in a solvent such as acetone with a base like potassium carbonate (K₂CO₃) under reflux.[3]
-
-
Q: Can this synthesis be scaled up for industrial production?
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A: Yes, the synthesis is scalable. However, for the critical hydrolysis step, maintaining strict temperature control is paramount. On a larger scale, heat dissipation from the exothermic neutralization and saponification reactions must be managed effectively with a suitable reactor cooling system to prevent runaway reactions and the formation of the di-acid byproduct.
-
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Challenges of N-Methylation of Pyrazoles
Welcome to the Technical Support Center for N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to overcome common challenges in this critical synthetic transformation. The N-methylation of pyrazoles is a foundational reaction in medicinal chemistry, as the position of the methyl group significantly influences the pharmacological properties of the resulting molecule.[1][2] However, achieving regioselective methylation can be a considerable challenge due to the similar reactivity of the two nitrogen atoms in the pyrazole ring.[1] This resource provides expert insights and practical solutions to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the N-methylation of pyrazoles.
Q1: Why am I getting a mixture of N1 and N2 methylated isomers, and how can I improve the regioselectivity?
A: The formation of a mixture of N1 and N2 methylated isomers is the most common challenge in pyrazole N-methylation. This is due to the tautomeric nature of the pyrazole ring, which often results in the two nitrogen atoms having very similar reactivity.[2] The ratio of the resulting regioisomers is influenced by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.
Several strategies can be employed to improve regioselectivity:
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Steric Hindrance: If your pyrazole has a bulky substituent at the C3 or C5 position, the incoming methyl group will preferentially attack the less sterically hindered nitrogen atom.[3] You can leverage this by choosing a bulkier methylating agent.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, directing methylation to the other nitrogen.
-
Choice of Methylating Agent: Traditional methylating agents like methyl iodide or dimethyl sulfate often provide poor regioselectivity.[1] The use of sterically demanding methylating agents, such as α-halomethylsilanes, has been shown to significantly favor the formation of the N1 isomer.[1][4][5][6][7][8]
-
Solvent and Base Selection: The choice of solvent and base can have a profound impact on regioselectivity. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[9] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[10][11]
Q2: My N-methylation reaction is giving a low yield or not proceeding at all. What are the possible reasons and solutions?
A: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Base: The base plays a crucial role in deprotonating the pyrazole, making it nucleophilic.[12]
-
Strength: Ensure the base is strong enough for the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[12] For less reactive pyrazoles or methylating agents, a stronger base like NaH might be necessary.
-
Solubility: The base and the pyrazole must be sufficiently soluble in the chosen solvent.[12]
-
-
Poorly Reactive Methylating Agent: The reactivity of the methylating agent (CH₃-X) depends on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs.[12] If you are using a less reactive agent like methyl chloride, consider switching to methyl iodide or methyl bromide.
-
Suboptimal Reaction Conditions:
-
Temperature: Some N-methylation reactions proceed at room temperature, while others require heating.[9] Monitor your reaction and consider increasing the temperature if no progress is observed.
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
Anhydrous Conditions: If using a strong base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base.[12]
-
Q3: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?
A: The formation of side products can complicate purification and reduce the yield of your desired product.
-
Over-methylation: If the product pyrazole is sufficiently nucleophilic, it can undergo a second methylation to form a quaternary pyrazolium salt. This is more likely to occur if an excess of the methylating agent is used. To avoid this, use a stoichiometric amount or a slight excess of the methylating agent.
-
Reaction with Solvent: Some solvents, like DMF, can decompose under strongly basic conditions or at high temperatures, leading to side reactions. If you suspect solvent decomposition, consider using a more robust solvent like DMSO or NMP.
Troubleshooting Guides
This section provides more detailed troubleshooting for specific experimental issues.
Issue 1: Poor Regioselectivity (N1 vs. N2 Isomers)
Symptoms: Your crude NMR or LC-MS analysis shows a mixture of two major products with the same mass, corresponding to the N1 and N2 methylated pyrazoles.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor regioselectivity.
Detailed Steps:
-
Analyze Your Substrate:
-
Steric Effects: Examine the substituents at the C3 and C5 positions of your pyrazole. A bulky group at one of these positions will sterically hinder the adjacent nitrogen (N2 or N1, respectively), favoring methylation at the other nitrogen.[3]
-
Electronic Effects: Consider the electronic properties of your substituents. Electron-withdrawing groups will decrease the electron density at the adjacent nitrogen, potentially favoring methylation at the more distant nitrogen.
-
-
Modify the Methylating Agent:
-
If you are using a small methylating agent like methyl iodide, consider switching to a bulkier one. Recently, the use of α-halomethylsilanes as "masked" methylating agents has shown excellent N1-selectivity for a range of pyrazoles.[1][4][5][6][7][8] These reagents introduce a bulky silyl group that directs the initial alkylation, which is then removed to reveal the methyl group.
-
-
Optimize Reaction Conditions:
-
Base and Solvent Screening: The choice of base and solvent is critical and can significantly alter the N1/N2 ratio.[13] A systematic screening of different combinations is often necessary. A good starting point is K₂CO₃ in DMSO, which has been shown to be effective for N1-selective alkylation of 3-substituted pyrazoles.[9] For challenging cases, consider using fluorinated alcohols as solvents.[10][11]
Base Solvent Typical Outcome K₂CO₃ DMSO Often favors N1-alkylation for 3-substituted pyrazoles.[9] Cs₂CO₃ DMF Can provide good yields, but regioselectivity may vary. NaH THF, DMF A strong base, useful for less reactive pyrazoles. Requires anhydrous conditions.[12] Various TFE, HFIP Fluorinated alcohols can dramatically improve regioselectivity in some cases.[10][11] -
-
Consider Alternative Methods:
-
Biocatalysis: Engineered enzymes, specifically S-adenosyl-l-methionine (SAM)-dependent methyltransferases, have been developed for the highly regioselective N-methylation of pyrazoles and other heterocycles.[2] This approach can provide excellent selectivity (>99%) and operates under mild conditions.[2]
-
Acid-Catalyzed Methods: While less common, acid-catalyzed N-alkylation using trichloroacetimidates as electrophiles has been reported.[3][14] This method avoids the use of strong bases.[3]
-
Issue 2: Low or No Product Yield
Symptoms: Your reaction does not proceed to completion, or you isolate very little of the desired product after workup and purification.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 8. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Stability of Pyrazole Derivatives in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents like the anti-inflammatory drug celecoxib and the withdrawn anti-obesity agent rimonabant.[1][2] However, the stability of these compounds in solution can be a significant experimental hurdle, leading to inconsistent results, loss of active compound, and the formation of unknown impurities.
This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies. We will delve into the causality behind common stability issues and provide robust protocols to ensure the integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your daily experimental work in a direct question-and-answer format.
Q1: My pyrazole derivative, which has an ester group, is rapidly degrading in my aqueous assay buffer (pH 8). Why is this happening and how can I fix it?
A: The most likely cause is base-catalyzed hydrolysis of the ester functional group. The pyrazole ring itself is generally stable, but appended functional groups are often the weak point.[3] Many pyrazole ester derivatives are known to be unstable in aqueous buffers, especially under neutral to basic conditions, hydrolyzing to the corresponding pyrazol-3-ol or carboxylic acid.[4][5]
Causality & Scientific Explanation:
At a pH of 8, the hydroxide ion (OH⁻) concentration is sufficient to act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initiates a nucleophilic acyl substitution reaction, leading to the cleavage of the ester bond. The stability is highly structure-dependent, but half-lives can be as short as 1-2 hours in a pH 8 buffer.[4][5]
Solutions & Mitigation Strategies:
-
pH Adjustment: If your experiment allows, lower the pH of the buffer. Hydrolysis is often slower under neutral or slightly acidic conditions. However, be aware that strong acidic conditions can also promote hydrolysis, albeit sometimes at a slower rate than strong basic conditions.[6][7]
-
Prepare Solutions Fresh: For compounds with known hydrolytic instability, always prepare aqueous solutions immediately before use. Avoid storing them, even at low temperatures.
-
Use Aprotic Solvents for Stock Solutions: Prepare high-concentration stock solutions in a dry, aprotic solvent like DMSO or DMF, where the absence of water prevents hydrolysis.[8] Store these stock solutions at -20°C or -80°C. Perform the final dilution into aqueous buffer just before the experiment.
-
Structural Modification (for Drug Development): In a drug design context, if hydrolytic instability is a persistent issue, consider replacing the ester with a more stable isostere, such as an amide or an alkene.[4]
Q2: I've noticed my pyrazole solution turning yellow/brown after being left on the benchtop. What is causing this discoloration?
A: Discoloration is often a visual indicator of degradation, most commonly due to oxidation or photodegradation. The pyrazole ring itself is generally resistant to oxidation, but certain substituents or the overall electronic nature of the molecule can make it susceptible.[3][9]
Causality & Scientific Explanation:
-
Oxidation: Atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents can lead to the formation of colored degradation products.[6][10] For some pyrazoles, oxidation can transform the compound into its 2-oxide.[3] The famous pyrazole-containing drug, celecoxib, has been shown to degrade significantly under oxidative stress.[6][11]
-
Photodegradation: Many aromatic and heterocyclic compounds are photosensitive. Exposure to ambient or UV light can provide the energy needed to initiate photochemical reactions, such as ring contractions, rearrangements, or 6π-electrocyclization, leading to the formation of new, often colored, species.[12][13]
Solutions & Mitigation Strategies:
-
Protect from Light: Always store pyrazole compounds, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.[10] Minimize exposure to direct light during experiments.
-
Use Degassed Solvents: To minimize oxidation, particularly for sensitive compounds, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen.
-
Store Under Inert Atmosphere: For long-term storage of highly sensitive solid compounds or solutions, consider storage under an inert atmosphere (e.g., in a desiccator or vial backfilled with argon).[10]
-
Add Antioxidants: In formulation studies, the addition of antioxidants may be considered, but this is often not feasible for in-vitro assays where the antioxidant could interfere.
Q3: I'm seeing multiple unexpected peaks in my LC-MS analysis of a pyrazole sample that was stored at room temperature. Could these be degradation products?
A: Yes, it is highly likely. The appearance of new peaks, especially in a sample that was previously pure, is a classic sign of chemical instability. The nature of these degradants depends on the structure of your specific pyrazole derivative and the storage conditions (solvent, pH, exposure to light/air).
Troubleshooting Workflow:
The diagram below outlines a logical workflow for identifying the source of these unexpected peaks.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Actionable Steps:
-
Confirm Initial Purity: First, confirm the purity of your starting solid material by preparing a fresh solution and injecting it immediately. If the peaks are present, the issue is with the source material, not solution stability.
-
Perform Forced Degradation: To identify the degradation products, perform a forced degradation study (see Protocol 3.3). This involves intentionally stressing your compound under acidic, basic, oxidative, thermal, and photolytic conditions.[8][11]
-
Compare Chromatograms: Compare the chromatograms from the forced degradation samples with your stored sample. Matching retention times and mass spectra will help you identify the specific degradation pathway (e.g., if the peak matches one from the base hydrolysis sample, you have confirmed a hydrolytic instability).
-
Characterize Degradants: If necessary, use techniques like high-resolution mass spectrometry (HRMS) and NMR to fully characterize the structure of the major degradation products.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for pyrazole derivatives in solution?
The pyrazole ring is an aromatic heterocycle and is generally quite stable.[3][14] Degradation almost always stems from the functional groups attached to the ring. The most common pathways are:
-
Hydrolysis: As discussed, ester, amide, or other labile functional groups can be cleaved by water, a process that is often accelerated by acidic or basic pH.[4][5]
-
Oxidation: The molecule can react with oxygen or other oxidizing agents. This is particularly relevant for pyrazoles with electron-rich substituents or those that can form stable radical intermediates.[6][11]
-
Photodegradation: UV or even visible light can induce a variety of reactions, including electrocyclizations, rearrangements, or fragmentation.[12][15] The specific outcome is highly dependent on the chromophore system of the molecule.
-
Ring Opening/Rearrangement: While less common under typical storage conditions, harsh reaction conditions (e.g., strong acids/bases, high heat) can lead to more complex reactions like ring fragmentation or rearrangement into other heterocyclic systems like imidazoles.[13][16]
Caption: Major degradation pathways for pyrazole derivatives in solution.
Q2: How do pH and solvent choice impact the stability of pyrazole solutions?
Solvent and pH are critical factors that dictate the stability of your compound.
-
pH: As detailed in the troubleshooting section, pH directly influences hydrolysis rates. For compounds with basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups, pH also determines the ionization state, which can in turn affect solubility and stability. The pyrazole ring itself contains a weakly basic nitrogen atom.[8]
-
Solvent Choice:
-
Protic vs. Aprotic: Protic solvents (water, methanol, ethanol) can participate directly in degradation reactions like hydrolysis and solvolysis. Aprotic solvents (DMSO, DMF, acetonitrile) are generally preferred for stock solutions as they lack acidic protons and cannot act as hydrogen bond donors to facilitate these reactions.
-
Purity: Trace impurities in solvents (e.g., water in aprotic solvents, peroxides in ethers like THF, or acidic impurities) can catalyze degradation. Always use high-purity, dry solvents when possible.
-
Polarity: Solvent polarity can influence the rates of degradation reactions by stabilizing or destabilizing transition states. Computational studies have shown that increasing solvent polarity can alter the electronic properties and reduce the stability of the pyrazole molecule.
-
Q3: What are the best practices for preparing and storing stock solutions of pyrazole derivatives?
To maximize the shelf-life and reproducibility of your experiments, follow these guidelines:
-
Solvent Selection: Use a high-purity, dry, aprotic solvent such as DMSO or DMF.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM). This minimizes the amount of solvent and any impurities added.
-
Handling: Weigh the solid compound in a low-humidity environment. Use glassware that is clean and dry.
-
Storage Container: Use amber glass vials with PTFE-lined screw caps to protect from light and prevent solvent evaporation and moisture ingress.
-
Storage Conditions: Store stock solutions at -20°C or, for enhanced long-term stability, at -80°C.[17]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes. This prevents the entire stock from being repeatedly warmed and cooled, which can introduce moisture from condensation and accelerate degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Q4: My compound is novel. How do I perform a forced degradation study to proactively understand its stability?
A forced degradation (or stress testing) study is essential in drug development and useful in basic research to establish a compound's intrinsic stability profile.[8][11] It helps identify likely degradation products and is crucial for developing a stability-indicating analytical method.[8]
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 40-80°C) for several hours.[6][11] | Hydrolysis of esters, amides; potential ring cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 40-80°C) for several hours.[6][11] | Base-catalyzed hydrolysis, often faster than acid-catalyzed. |
| Oxidation | 3-30% H₂O₂ or 5% KMnO₄ at room temp or slightly heated.[6][11] | Formation of N-oxides, hydroxylation of aromatic rings, or side-chain oxidation. |
| Thermal Degradation | Heat solution or solid sample (e.g., 105°C) for 24 hours.[11] | Thermally induced decomposition, rearrangement, or fragmentation. |
| Photostability | Expose solution to UV light (e.g., 254 nm) for 24 hours.[11] | Photochemical reactions like rearrangements, cyclizations, or fragmentation. |
A detailed workflow is provided in Protocol 3.3.
Part 3: Protocols and Methodologies
Protocol 3.1: General Protocol for Preparing a Stock Solution
-
Preparation: Ensure all glassware (e.g., volumetric flask, vial) is clean and thoroughly dried.
-
Weighing: Accurately weigh the desired amount of the pyrazole derivative solid using an analytical balance.
-
Dissolution: Transfer the solid to a volumetric flask. Add approximately half the final volume of high-purity, anhydrous DMSO.
-
Solubilization: Gently swirl or sonicate the flask until the solid is completely dissolved. Avoid heating unless the compound's thermal stability is confirmed.[18]
-
Final Volume: Once dissolved, add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure homogeneity.
-
Aliquoting & Storage: Immediately transfer single-use aliquots (e.g., 20-100 µL) into pre-labeled amber microcentrifuge tubes or vials. Store frozen at ≤ -20°C.
Protocol 3.2: Stability-Indicating RP-HPLC Method Development
A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring accurate quantification of the parent compound.[8]
-
Column Selection: Start with a standard C18 reversed-phase (RP) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water (for acidic compounds) or a phosphate buffer (e.g., pH 3.5-7).[11]
-
Organic (B): Acetonitrile or Methanol.
-
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute the parent compound and any potential degradants.
-
Detection: Use a UV-Vis detector set to the λ_max of the pyrazole derivative. If the λ_max is unknown, a photodiode array (PDA) detector is ideal for monitoring across a range of wavelengths.
-
Optimization:
-
Inject a mixture of the parent compound and samples from a forced degradation study (see Protocol 3.3).
-
Adjust the gradient slope, temperature, and mobile phase pH to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.
-
The final method should be able to quantify the parent compound without interference from impurities or degradants.
-
Protocol 3.3: Forced Degradation Study Workflow
-
Sample Preparation: Prepare several identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: Treat each sample according to the conditions in the table above (e.g., add HCl to one, NaOH to another, etc.). Include a control sample that is not stressed.
-
Incubation: Place the samples under the specified conditions (e.g., in a water bath at 60°C or in a photostability chamber). Monitor over time (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples (including the control) using the developed stability-indicating HPLC method (Protocol 3.2).
-
Data Evaluation:
-
Identify the major degradation products in each stress condition.
-
Calculate the percentage of degradation of the parent compound.
-
Confirm peak purity of the parent compound in the stressed samples using a PDA detector to ensure no degradants are co-eluting.
-
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. benchchem.com [benchchem.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 17. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the scale-up of this important pyrazole derivative. Our goal is to equip you with the expertise and practical insights needed to achieve a robust, efficient, and reproducible synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is typically achieved in a two-step process:
-
Cyclocondensation: The reaction of dimethyl acetylenedicarboxylate (DMAD) with methylhydrazine to form the diester intermediate, dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
-
Selective Hydrolysis: The regioselective hydrolysis of the diester at the 3-position to yield the target mono-acid.
While seemingly straightforward, this synthesis presents several challenges, particularly concerning regioselectivity and controlled hydrolysis, which can significantly impact yield and purity.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Step 1: Cyclocondensation
Question 1: My yield of the diester intermediate is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the cyclocondensation step often stem from several factors:
-
Purity of Starting Materials: Dimethyl acetylenedicarboxylate is highly reactive and can decompose upon storage. It is also a lachrymator and vesicant, so handle with care.[1] Ensure you are using high-purity DMAD and methylhydrazine.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., reflux in methanol) is often employed to drive the reaction to completion.[2] However, excessive heat can lead to side reactions and decomposition. Monitor your reaction by TLC to determine the optimal reaction time and temperature.
-
Solvent Choice: Methanol is a common solvent for this reaction.[2] Ensure it is anhydrous, as water can react with DMAD.
Question 2: I'm observing two products in my crude NMR that I suspect are regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The reaction between an unsymmetrical substituted hydrazine like methylhydrazine and DMAD can indeed lead to a mixture of regioisomers: dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and dimethyl 2-methyl-2H-pyrazole-3,5-dicarboxylate. Controlling this is a known challenge in pyrazole synthesis.[3]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in some pyrazole formations.[3]
-
Temperature Control: Running the reaction at lower temperatures may favor the formation of one isomer over the other. Experiment with a temperature gradient to find the optimal conditions.
-
Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel.[4] Careful selection of the eluent system is crucial. A gradient elution from non-polar to more polar solvents is a good starting point.
Step 2: Selective Hydrolysis
Question 3: The hydrolysis of the diester is incomplete, or I'm getting the diacid as a byproduct. How can I achieve selective hydrolysis?
Answer:
Selective hydrolysis of one ester group in the presence of another is a delicate process. The ester at the 3-position is generally more sterically hindered than the one at the 5-position, but careful control of reaction conditions is paramount.
-
Stoichiometry of Base: Use a stoichiometric amount of a base like sodium hydroxide (1 equivalent) to favor mono-hydrolysis. An excess of base will lead to the formation of the diacid.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. The reaction should be stopped as soon as the starting diester is consumed. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can improve selectivity.
-
Solvent System: A mixture of an alcohol (like ethanol) and water is typically used for the hydrolysis.[5] The ratio of these solvents can affect the reaction rate and selectivity.
Question 4: I'm having trouble purifying the final product. What are the best practices?
Answer:
The final product is a carboxylic acid, which can make purification by chromatography challenging due to streaking on the column.
-
Acid-Base Extraction: After the hydrolysis and acidic workup, you can use an acid-base extraction to purify the product. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., saturated sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove any non-acidic impurities. Finally, acidify the aqueous layer to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[6][7] Experiment with different solvent systems to find one that gives good crystal formation. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, or mixtures with water.[6][7]
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for monitoring the reaction and characterizing the products?
A1:
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of both the cyclocondensation and hydrolysis steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediates and the final product, as well as for identifying the presence of regioisomers.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups like C=O (ester and carboxylic acid) and N-H (if applicable).
Q2: What are the key safety precautions when handling the reagents for this synthesis?
A2:
-
Dimethyl acetylenedicarboxylate (DMAD): Is a lachrymator and vesicant (causes blistering).[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylhydrazine: Is toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.
Q3: Can I use a different base for the hydrolysis step?
A3: While sodium hydroxide is commonly used, other bases like potassium hydroxide or lithium hydroxide can also be employed. The choice of base may influence the reaction rate and selectivity, so some optimization may be necessary.
IV. Experimental Protocol
This is a general protocol and may require optimization for your specific scale and equipment.
Step 1: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
-
To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in anhydrous methanol, add methylhydrazine (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude diester. The product can be purified by column chromatography on silica gel if necessary to separate regioisomers.
Step 2: Synthesis of this compound
-
Dissolve the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.0 eq) in water dropwise at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material disappears.
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
| Parameter | Step 1: Cyclocondensation | Step 2: Selective Hydrolysis |
| Key Reagents | Dimethyl acetylenedicarboxylate, Methylhydrazine | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, Sodium Hydroxide |
| Solvent | Anhydrous Methanol | Ethanol/Water |
| Temperature | 0 °C to Reflux | Room Temperature |
| Reaction Time | 2-6 hours (TLC monitored) | 4-12 hours (TLC monitored) |
| Typical Yield | 70-90% (of mixed isomers) | 60-80% |
V. Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
VI. References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: --INVALID-LINK--
-
5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR. ChemicalBook. Available at: --INVALID-LINK--
-
This compound. CymitQuimica. Available at: --INVALID-LINK--
-
117860-56-7 | this compound. Anax Laboratories. Available at: --INVALID-LINK--
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available at: --INVALID-LINK--
-
5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: --INVALID-LINK--
-
1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. SpectraBase. Available at: --INVALID-LINK--
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: --INVALID-LINK--
-
A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. National Institutes of Health. Available at: --INVALID-LINK--
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. Available at: --INVALID-LINK--
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available at: --INVALID-LINK--
-
Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. National Institutes of Health. Available at: --INVALID-LINK--
-
Dimethyl acetylenedicarboxylate. Wikipedia. Available at: --INVALID-LINK--
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [PDF]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: --INVALID-LINK--
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Institutes of Health. Available at: --INVALID-LINK--
-
3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. National Institutes of Health. Available at: --INVALID-LINK--
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: --INVALID-LINK--
-
1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST WebBook. Available at: --INVALID-LINK--
-
Novel pyridine-catalyzed reaction of dimethyl acetylenedicarboxylate with aldehydes: formal [2 + 2] cycloaddition leading to 2-oxo-3-benzylidinesuccinates. PubMed. Available at: --INVALID-LINK--
-
The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. Springer.
-
Theoretical Study of the Reaction of Dimethyl Acetylenedicarboxylate with 1-Methyl-2-(1-substituted vinyl)pyrroles. R Discovery. Available at: --INVALID-LINK--
References
- 1. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]
- 4. tsijournals.com [tsijournals.com]
- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Navigating the Labyrinth: A Technical Guide to Preserving Pyrazole Integrity During Synthetic Workup
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole chemistry. As a Senior Application Scientist, I've frequently collaborated with researchers facing the frustrating challenge of pyrazole degradation during the critical workup and purification stages of their syntheses. The pyrazole scaffold, a cornerstone in pharmaceuticals and agrochemicals, is generally robust; however, its stability is a nuanced interplay of substitution, pH, temperature, and exposure to air. This guide is designed to move beyond generic protocols, offering in-depth, evidence-based strategies to help you navigate the complexities of handling these valuable compounds, ensuring the integrity of your products and the reliability of your research.
Troubleshooting Guide: Real-World Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments, providing not just a solution, but a causal explanation to empower your decision-making in future syntheses.
Issue 1: My pyrazole product is decomposing during aqueous extraction after a basic reaction quench.
Scenario: You've completed your synthesis, quenched the reaction with a sodium bicarbonate or carbonate solution, and are proceeding with an ethyl acetate extraction. Upon concentrating the organic layers, you observe significant loss of your desired product and the appearance of new, unidentified impurities in your TLC or LC-MS analysis.
Root Cause Analysis: While the pyrazole ring itself is relatively stable, it is susceptible to degradation under certain basic conditions, particularly when specific substituents are present. One common degradation pathway is a base-catalyzed ring opening, which can be initiated by the deprotonation of a carbon atom within the ring, especially if that carbon is activated by electron-withdrawing groups.[1] Additionally, ester functionalities on the pyrazole ring or its substituents are prone to hydrolysis under basic aqueous conditions.
Strategic Solutions:
-
pH-Controlled Extraction: Avoid strong bases for quenching. Instead, use a buffered aqueous solution at a pH of 7-8 for your extraction. This is often sufficient to neutralize any remaining acid from the reaction without creating a harsh basic environment.
-
Minimize Contact Time: Perform your aqueous extractions quickly and at reduced temperatures (e.g., using an ice bath). The longer your pyrazole is in contact with the aqueous basic phase, the greater the opportunity for hydrolysis or other degradation pathways to occur.
-
Solvent Selection: Use a highly non-polar solvent for extraction if your product's polarity allows. This can minimize the co-extraction of aqueous base into the organic layer.
Protocol 1: Buffered Aqueous Workup for Base-Sensitive Pyrazoles
-
Reaction Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated solution of ammonium chloride (NH₄Cl) to neutralize the reaction. This provides a mildly acidic to neutral quench.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with a pH 7 phosphate buffer, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Issue 2: My aminopyrazole derivative is turning dark and showing multiple spots on TLC after workup.
Scenario: You have synthesized a pyrazole bearing an amino group. During workup, which involves exposure to air and standard aqueous extraction, the isolated product is a dark, tar-like substance, and the TLC plate shows a streak or multiple spots, indicating decomposition.
Root Cause Analysis: Aminopyrazoles, particularly 1H-pyrazol-5-amines, are susceptible to oxidative degradation.[2] The electron-donating amino group activates the pyrazole ring, making it more prone to oxidation by atmospheric oxygen. This can lead to the formation of colored oligomeric or polymeric byproducts. In some cases, oxidative ring-opening can occur, leading to the formation of diazenylacrylonitrile derivatives.[2]
Strategic Solutions:
-
Work under an Inert Atmosphere: To the greatest extent possible, perform the workup under a nitrogen or argon atmosphere. This includes quenching, extraction, and even concentration.
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or a sulfite-based reducing agent in the aqueous quench, can help to suppress oxidation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for a sufficient time before use in extraction and chromatography.
Protocol 2: Workup for Oxidation-Sensitive Aminopyrazoles
-
Inert Quench: Quench the reaction mixture under a nitrogen atmosphere by slowly adding it to a degassed solution of saturated sodium bisulfite.
-
Extraction: Extract the mixture with a degassed organic solvent.
-
Washing: Wash the organic layers with degassed brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Storage: Store the final product under an inert atmosphere and protected from light.
Issue 3: I am losing my N-H pyrazole on the silica gel column.
Scenario: Your crude product appears clean by TLC, but after purification by silica gel chromatography, the yield is significantly lower than expected. You suspect the compound is sticking to or decomposing on the column.
Root Cause Analysis: The acidic nature of standard silica gel can lead to the decomposition of acid-sensitive pyrazoles. The lone pair on the sp² nitrogen of the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to strong adsorption and, in some cases, acid-catalyzed degradation. This is especially problematic for pyrazoles with basic functionalities.
Strategic Solutions:
-
Deactivated Silica Gel: Use silica gel that has been deactivated by treatment with a base. A common method is to include a small percentage of triethylamine (0.1-1%) or ammonia in methanol in the eluent.[3][4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Reverse-Phase Chromatography: For polar pyrazoles, reverse-phase chromatography using a C18 stationary phase with a mobile phase like water/acetonitrile or water/methanol can be an effective alternative.[3]
Protocol 3: Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 99% hexane, 1% ethyl acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Eluent Preparation: Prepare your mobile phase gradient, ensuring that each eluent mixture contains 0.5% triethylamine.
-
Chromatography: Load your sample and run the column as usual. The triethylamine will compete with your basic pyrazole for binding to the acidic sites on the silica, allowing for better elution and reduced degradation.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring to acidic conditions?
The pyrazole ring is generally stable to moderately acidic conditions. However, strongly acidic conditions, especially at elevated temperatures, can lead to degradation, particularly for pyrazoles with acid-labile substituents. For instance, N-tert-butyl protecting groups can be cleaved under strongly acidic conditions.[5] While less common, there are reports of acid-mediated ring-opening in highly functionalized pyrazole systems.[6]
Q2: What is the general thermal stability of pyrazole compounds?
Most simple pyrazole derivatives are thermally stable and can be distilled or sublimed without decomposition.[7] However, the thermal stability is highly dependent on the substituents. For example, pyrazoles with nitro groups can have lower decomposition temperatures.[8][9] It is always advisable to determine the thermal stability of a new pyrazole compound by techniques such as thermogravimetric analysis (TGA) if high-temperature processing is required.
Q3: Can I use protecting groups to enhance the stability of my pyrazole during workup?
Absolutely. Protecting the N-H of the pyrazole ring can be an excellent strategy to prevent degradation and sometimes to control regioselectivity in subsequent reactions. Common protecting groups for pyrazoles include:
-
Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but can be removed with strong acid (e.g., TFA).[10]
-
THP (tetrahydropyranyl): Stable to basic conditions but cleaved with mild acid.[11]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group that is stable to both acidic and basic conditions and is typically removed with fluoride sources.[12]
The choice of protecting group will depend on the specific reaction conditions you plan to use in your synthetic sequence.
Q4: My pyrazole has poor solubility. How can I improve this during workup?
Poor solubility can be a significant challenge. Here are a few strategies:
-
Temperature: Increasing the temperature of the solvent during extraction can improve solubility.
-
Solvent Mixtures: Using a mixture of solvents can be effective. For example, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane to improve the solubility of a polar pyrazole.
-
pH Adjustment: If your pyrazole has a basic handle, you can sometimes improve aqueous solubility by acidifying the aqueous phase to form a more soluble salt. Conversely, for acidic pyrazoles, increasing the pH can improve solubility.
Visualizing Degradation & Prevention
To better understand the concepts discussed, the following diagrams illustrate key pathways and decision-making processes.
Diagram 1: Potential Degradation Pathways of Substituted Pyrazoles During Workup
Caption: Common Degradation Pathways
Diagram 2: Decision Workflow for Pyrazole Purification
Caption: Pyrazole Purification Workflow
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole scaffolds in their work. Pyrazoles are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] However, their synthesis, while often straightforward, can present challenges ranging from low yields to complex purification issues.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your pyrazole synthesis experiments.
Core Synthesis Principles: The Knorr Reaction and Its Variants
The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2][3][4] This reaction, first reported by Ludwig Knorr in 1883, is a robust method for creating a wide array of substituted pyrazoles.[5][6] The general transformation involves the loss of two water molecules to form the stable aromatic pyrazole ring.[7]
Understanding the mechanism is key to troubleshooting. It typically proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[5][7] The specific pathway and the regiochemical outcome can be highly dependent on the substrates and reaction conditions used.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during pyrazole synthesis.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or my reaction is not proceeding at all. What are the common causes and how can I fix this?
Answer: Low or no yield is a frequent problem that can usually be traced back to one of several factors. A systematic approach is the best way to diagnose the issue.
-
Purity of Starting Materials: The purity of your hydrazine and 1,3-dicarbonyl starting materials is critical. Hydrazine derivatives, in particular, can degrade upon storage.
-
Causality: Impurities can introduce side reactions or inhibit the desired reaction pathway. Hydrazine is a strong reducing agent and can be reactive with air or other contaminants.
-
Recommendation: Ensure your hydrazine is from a reliable source and has been stored properly under an inert atmosphere. If in doubt, use a freshly opened bottle or purify it via distillation. Verify the purity of your 1,3-dicarbonyl compound by NMR or melting point analysis.[8]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Causality: The cyclization and dehydration steps often require energy input (heating) to overcome the activation barrier. However, excessive heat or prolonged reaction times can lead to decomposition of starting materials or the final product.
-
Recommendation: Monitor your reaction's progress using Thin Layer Chromatography (TLC).[7][8] This allows you to determine the optimal reaction time and temperature. If the reaction is sluggish at room temperature, gradually increase the heat. Many Knorr syntheses are run at reflux in solvents like ethanol or acetic acid.[7]
-
-
Catalyst and pH: The presence and concentration of an acid catalyst can be crucial.
-
Causality: The Knorr synthesis is often acid-catalyzed.[5][9] The acid protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine itself becomes fully protonated, rendering it non-nucleophilic and stopping the reaction.
-
Recommendation: If your reaction is slow, consider adding a catalytic amount of a weak acid like glacial acetic acid (a few drops is often sufficient).[7] For reactions involving hydrazine salts (e.g., hydrazine hydrochloride), the pH may already be in the optimal range.[10]
-
-
Incomplete Intermediate Conversion: In some cases, the reaction stalls after the formation of an intermediate.
-
Causality: The initial condensation to form the hydrazone is often fast, but the subsequent cyclization and dehydration can be the rate-limiting steps. This is especially true for sterically hindered substrates.
-
Recommendation: If TLC analysis shows a new spot that is not your product, it may be a stable intermediate. Increasing the temperature or adding a stronger acid catalyst (like TsOH) can help drive the reaction to completion.[11]
-
Troubleshooting Workflow: Low Yield
Below is a general workflow to diagnose low-yield issues.
Caption: General workflow for troubleshooting low-yield pyrazole synthesis.
Issue 2: Formation of Regioisomeric Mixtures
Question: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two pyrazole isomers. How can I control the regioselectivity?
Answer: This is one of the most common challenges in pyrazole synthesis.[12] When an unsymmetrical 1,3-dicarbonyl (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2) reacts with a substituted hydrazine, the initial attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers that are often difficult to separate.[2][13]
Controlling the outcome depends on exploiting the subtle electronic and steric differences between the two carbonyl groups.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant.
-
Causality: An electron-withdrawing group (like -CF3) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group (like -OCH3) will deactivate the adjacent carbonyl.
-
Recommendation: Analyze your 1,3-dicarbonyl substrate. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
-
Steric Effects: Steric hindrance can override electronic effects.
-
Causality: A bulky group (like a t-butyl or phenyl group) near one carbonyl will sterically hinder the approach of the hydrazine nucleophile, directing the attack to the less hindered carbonyl.
-
Recommendation: This is a fundamental aspect of the substrate, but it's crucial for predicting the major product.
-
-
Reaction Conditions (Solvent, pH, Temperature): This is where you have the most experimental control.
-
Causality & Recommendation:
-
pH Control: The regioselectivity can be highly pH-dependent. Under acidic conditions, the reaction mechanism can change, sometimes reversing the selectivity observed under neutral conditions.[12] A systematic screen of pH is recommended.
-
Solvent Choice: The solvent can dramatically influence selectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[13] These solvents can stabilize intermediates through hydrogen bonding, altering the reaction pathway.
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the pathway with the lower activation energy.[14]
-
-
Table 1: Influence of Reaction Conditions on Regioselectivity
| Parameter | Condition | Rationale & Expected Outcome |
| pH | Acidic (e.g., AcOH, HCl) | Can alter the nucleophilicity of the two hydrazine nitrogens and protonate the carbonyl, potentially reversing selectivity compared to neutral conditions.[10][12] |
| Neutral / Basic | Favors attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl. | |
| Solvent | Protic (Ethanol, Methanol) | Standard solvent, often gives mixtures of regioisomers.[13] |
| Fluorinated Alcohols (TFE, HFIP) | Can dramatically increase selectivity through specific hydrogen-bonding interactions with reaction intermediates.[13] | |
| Temperature | Low Temperature | May increase selectivity by favoring the kinetic product over the thermodynamic product. |
| High Temperature (Reflux) | Drives reaction to completion but may decrease selectivity.[14] |
Knorr Synthesis Mechanism: The Origin of Regioisomers
The diagram below illustrates how two different regioisomers can form from an unsymmetrical dicarbonyl.
Caption: Divergent pathways in Knorr synthesis leading to regioisomers.
Issue 3: Difficulty with Product Purification
Question: My reaction worked, but I am struggling to isolate a pure product from the crude mixture. What are the best purification strategies?
Answer: Pyrazole purification can be challenging due to their polarity and basicity. Standard methods may need optimization.
-
Recrystallization: This should be the first method you try if your product is a solid.
-
Causality: Exploits differences in solubility between your product and impurities at different temperatures. It is highly effective for removing small amounts of impurities.
-
Recommendation: Screen various solvents. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures of these (e.g., ethyl acetate/hexane). The goal is to find a solvent system where your product is soluble when hot but poorly soluble when cold.[15]
-
-
Column Chromatography: This is the most versatile method for separating complex mixtures.
-
Causality: Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.
-
Recommendation: Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The basic nitrogen on the pyrazole ring can cause the product to streak on silica gel. To mitigate this, add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the acidic silica surface.
-
-
Acid-Base Extraction: This technique leverages the basicity of the pyrazole ring.
-
Causality: The pyrazole nitrogen can be protonated by an acid to form a water-soluble salt. Neutral impurities will remain in the organic layer.
-
Recommendation: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Extract with an aqueous acid solution (e.g., 1M HCl). The pyrazole product will move to the aqueous layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.
-
-
Crystallization via Salt Formation: If the free pyrazole is an oil or difficult to crystallize, forming a salt can be an excellent alternative.
-
Causality: Acid addition salts of pyrazoles are often highly crystalline solids that are easy to handle and purify.
-
Recommendation: Dissolve the crude pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone). Add an acid (e.g., HCl, H2SO4) to form the corresponding salt, which will often crystallize out of the solution.[16][17]
-
Issue 4: Unexpected Side Products or Decomposition
Question: I am observing unexpected spots on my TLC or getting a complex mixture in my NMR. What could be happening?
Answer: The formation of unexpected side products often points to reactive functional groups on your substrates or overly harsh reaction conditions.
-
Side Chain Reactions: The pyrazole ring itself is generally stable to oxidation and reduction, but substituents on the ring can be reactive.[18][19]
-
Causality: If your starting materials contain other sensitive functional groups (e.g., esters, unprotected amines, aldehydes), they may react under the conditions used for the pyrazole synthesis.
-
Recommendation: Ensure your reaction conditions are compatible with all functional groups in your molecule. It may be necessary to use protecting groups for sensitive moieties.
-
-
Reaction with Solvent:
-
Causality: Some solvents can participate in the reaction. For example, using ethanol as a solvent at high temperatures with a strong acid catalyst can sometimes lead to ethylation at the N-1 position of the pyrazole.
-
Recommendation: Choose a more inert solvent like toluene or dioxane if you suspect solvent participation.
-
-
Thermal Decomposition:
-
Causality: As mentioned, excessive heat can cause decomposition. Hydrazines themselves can be thermally unstable.
-
Recommendation: Re-evaluate your reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as determined by TLC monitoring.
-
Detailed Experimental Protocol: Knorr Synthesis of 3-phenyl-1H-pyrazol-5-ol
This protocol is a representative example of a Knorr-type synthesis using a β-ketoester and hydrazine, which yields a pyrazolone product.[7][20] Pyrazolones exist in tautomeric equilibrium with their pyrazole-ol form.[7]
Reactants:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add ethyl benzoylacetate (e.g., 3 mmol, 576 mg).
-
Reagent Addition: Add 1-propanol (3 mL) to dissolve the starting material. Add hydrazine hydrate (e.g., 6 mmol, ~0.3 mL). Finally, add 3-4 drops of glacial acetic acid to catalyze the reaction.[7]
-
Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, check the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The starting ketoester should be consumed.
-
Workup & Isolation: While the reaction mixture is still hot, add water (10 mL) with vigorous stirring. A precipitate should form. Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to maximize crystal formation.[7]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water.
-
Drying & Characterization: Allow the solid to air dry completely. Once dry, determine the mass and calculate the percent yield. Characterize the product by melting point and ¹H NMR spectroscopy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. Unit 4 Pyrazole | PDF [slideshare.net]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Derivatives
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their extensive biological activities and unique photophysical properties.[1][2] Their structural diversity, stemming from a five-membered heterocyclic ring with two adjacent nitrogen atoms, allows for a vast array of substitutions, leading to compounds with applications as pharmaceuticals, agrochemicals, and specialty materials.[3][4][5] The efficacy, safety, and quality of these compounds are fundamentally dependent on the ability to accurately and reliably quantify the active ingredient and any impurities.[2] Consequently, the validation of analytical methods used for their analysis is not merely a regulatory formality but a critical scientific necessity to ensure data integrity.[6]
This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of pyrazole derivatives. We will delve into the causality behind experimental choices and present supporting data, all grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[7][8]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] For pyrazole derivatives, this translates to ensuring that the chosen method can accurately quantify the analyte, distinguish it from structurally similar impurities or degradation products, and perform reliably over time. The internationally recognized ICH guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a comprehensive framework for this process, outlining the key parameters that must be evaluated.[10][11][12]
Core Validation Parameters: A Foundation of Trust
A robust analytical method is built upon a foundation of well-defined and thoroughly evaluated validation characteristics.[6][13] These parameters are interconnected and collectively provide a comprehensive picture of the method's performance.
Caption: Interconnectivity of Core Validation Parameters.
Table 1: Key Validation Parameters as per ICH Q2(R1)/Q2(R2) Guidelines[6][11]
| Parameter | Definition |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for pyrazole derivatives is dictated by the specific needs of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and various spectroscopic methods are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is a workhorse for the analysis of a wide range of pyrazole derivatives due to its versatility, high resolution, and sensitivity.[14][15][16]
Causality in HPLC Method Development for Pyrazoles:
-
Column Choice: A C18 column is frequently the first choice for pyrazole derivatives as it provides good retention and separation for moderately polar to nonpolar compounds.[14] The choice of particle size (e.g., 5 µm) is a balance between achieving high efficiency and maintaining a reasonable backpressure.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[14][16] The organic modifier is crucial for eluting the pyrazole derivatives from the nonpolar stationary phase. The pH of the mobile phase can be adjusted to control the ionization state of acidic or basic pyrazoles, thereby influencing their retention time and peak shape.
-
Detector Selection: A UV detector is commonly used for pyrazoles containing a chromophore.[17] The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.[14] For compounds without a strong chromophore or for achieving higher selectivity and sensitivity, a mass spectrometer (LC-MS) is the preferred detector.[18]
Experimental Protocol: A Validated RP-HPLC Method for a Pyrazoline Derivative[15][16]
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 column (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 206 nm.
-
Column Temperature: 25 ± 2°C.
Validation Data Comparison for HPLC Methods
| Parameter | Pyrazoline Derivative[15] | (E)-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-ylidene))hydrazine-1-carbothioamide[14] | Diphenyl-1H-pyrazole-4,5-diamine[18] |
| Linearity (R²) | 0.998 | 0.9994 | > 0.999 |
| Range (µg/mL) | 50-80 | 2.5-50 | Not Specified |
| Accuracy (% Recovery) | Within acceptable limits | 110-112% | 98.0 - 102.0% |
| Precision (%RSD) | Within acceptable limits | < 2% | < 2.0% |
| LOD (µg/mL) | 4 | 2.43 | ~0.01-0.1 |
| LOQ (µg/mL) | 15 | 7.38 | ~0.05-0.2 |
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable pyrazole derivatives.[2][19] When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for the separation and identification of isomers and for analyzing complex mixtures.[2][20]
Causality in GC Method Development for Pyrazoles:
-
Column Choice: A non-polar capillary column (e.g., DB-5ms) is often used for the separation of pyrazole isomers, relying on differences in their boiling points and interactions with the stationary phase.[21]
-
Injector and Oven Temperature: The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation.[21] The oven temperature program is optimized to achieve good separation of the analytes. A temperature ramp is commonly used to elute compounds with a range of boiling points.
-
Derivatization: For less volatile or polar pyrazoles, derivatization may be necessary to increase their volatility and improve their chromatographic behavior.[22][23]
Experimental Protocol: GC-MS Analysis of Pyrazole Isomers[2]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Sample Preparation: Dissolve the pyrazole mixture in a volatile solvent like dichloromethane.
Spectroscopic Methods
Spectroscopic techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and characterization of pyrazole derivatives.[1][3][21][24][25] While not typically used for standalone quantification in complex mixtures without prior separation, they are crucial for identity confirmation and purity assessment.
Causality in Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure determination.[1][21] The choice of deuterated solvent is critical to dissolve the sample without interfering with the signals of interest.
-
FT-IR Spectroscopy: Used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[1]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantification of pure substances based on Beer-Lambert's law.[1][21]
Comparative Spectroscopic Data for a Representative Substituted Pyrazole[1]
| Technique | Observation | Interpretation |
| ¹H NMR | Chemical shifts and coupling patterns | Elucidation of the proton environment and connectivity |
| ¹³C NMR | Chemical shifts | Identification of the number and types of carbon atoms |
| FT-IR | Vibrational frequencies (e.g., C=N, N-H stretching) | Confirmation of functional groups |
| UV-Vis | Wavelength of maximum absorbance (λmax) | Information on the electronic structure and conjugation |
A Self-Validating System: The Workflow
A robust method validation process follows a logical and systematic workflow, ensuring that all critical parameters are thoroughly investigated.
Caption: A typical workflow for analytical method validation.
Conclusion
The validation of analytical methods for pyrazole derivatives is a multifaceted process that underpins the quality and reliability of these important compounds. While HPLC stands out as a highly versatile and widely applicable technique for quantitative analysis, GC and spectroscopic methods offer complementary and often essential information for complete characterization. The choice of the most appropriate technique depends on the specific properties of the pyrazole derivative and the intended purpose of the analysis. By adhering to the principles outlined in the ICH guidelines and by understanding the scientific rationale behind experimental choices, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 16. ijcpa.in [ijcpa.in]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Pyrazole Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the crystal structures of pyrazole dicarboxylic acids, focusing on the critical role of isomerism and hydration on supramolecular assembly. We will explore the causality behind experimental choices in crystallization and data analysis, presenting validated protocols and supporting data to ensure scientific integrity.
Introduction: The Significance of Pyrazole Dicarboxylic Acids
Pyrazole dicarboxylic acids are a class of heterocyclic compounds featuring a five-membered pyrazole ring functionalized with two carboxylic acid groups. Their unique structural features—acting as both hydrogen bond donors (N-H and O-H) and acceptors (N and C=O)—make them exceptional building blocks in crystal engineering and materials science.[1] They are particularly valued as ligands for the synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and multicomponent crystals due to their versatile coordination modes and robust hydrogen bonding capabilities.[2][3][4] Understanding their crystal structure is paramount as it dictates the physicochemical properties of the resulting materials, including porosity, stability, and catalytic activity.
This guide will focus on a comparative analysis of the most studied isomer, 1H-pyrazole-3,5-dicarboxylic acid (H₃pzdc) , particularly in its anhydrous and monohydrated forms, to illustrate the profound impact of subtle molecular changes on the resulting three-dimensional architecture.
Comparative Crystal Structure Analysis: H₃pzdc vs. H₃pzdc·H₂O
The positioning of the carboxylic acid groups and the presence of solvent molecules, such as water, dramatically influence the supramolecular synthons—the predictable and robust hydrogen bonding patterns that define the crystal packing.
Key Structural Differentiators:
-
Molecular Conformation: In both hydrated and anhydrous forms, the pyrazole ring and its carboxylic acid substituents are largely coplanar. This planarity facilitates the formation of extended hydrogen-bonded networks.
-
Supramolecular Assembly: The primary distinction lies in the hydrogen bonding motifs. The introduction of a single water molecule into the crystal lattice of 1H-pyrazole-3,5-dicarboxylic acid fundamentally alters the connectivity and dimensionality of the structure.
In 1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₃pzdc·H₂O) , the water molecule acts as a crucial bridge, participating in multiple hydrogen bonds. The structure is characterized by one-dimensional chains formed by O–H⋯O and N–H⋯O hydrogen bonds between the acid molecules themselves.[5] These chains are then further linked into a complex three-dimensional network by the lattice water molecules, which form O–H⋯O and O(water)–H⋯N hydrogen bonds.[1][5] This intricate network involves several distinct hydrogen bond patterns, creating a highly stable structure.[5]
In contrast, while a specific anhydrous crystal structure of the 3,5-isomer is less commonly the focus of individual studies than its hydrate, related anhydrous pyrazole dicarboxylic acid derivatives often form simpler, cyclic dimer motifs via strong O-H···O hydrogen bonds between carboxylic acid groups.[6] These dimers then assemble into layers or 3D structures through weaker interactions. The absence of the water bridge prevents the specific three-dimensional connectivity seen in the monohydrate.
Quantitative Data Comparison
The table below summarizes the key crystallographic data for 1H-pyrazole-3,5-dicarboxylic acid monohydrate, providing a quantitative basis for understanding its structure.
| Parameter | 1H-pyrazole-3,5-dicarboxylic acid monohydrate (H₃pzdc·H₂O) |
| Formula | C₅H₄N₂O₄·H₂O[5] |
| Molar Mass | 174.12 g/mol [1] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/n[1][7] |
| Unit Cell (a, b, c) | a = 13.386 Å, b = 3.750 Å, c = 14.350 Å[7] |
| Unit Cell (α, β, γ) | α = 90°, β = 101.88°, γ = 90°[7] |
| Key H-Bond Distances | O–H⋯O = 2.671 Å, N–H⋯O = 2.776 Å[1] |
| O–H⋯O(water) = 2.597 Å, O(water)–H⋯N = 2.780 Å[1][5] |
Experimental Protocols & Methodologies
Achieving high-quality single crystals suitable for X-ray diffraction is the most critical and often challenging step. The choice of solvent and crystallization method is paramount and is guided by the solubility and hydrogen bonding propensity of the analyte.
Workflow for Crystal Structure Analysis
The overall process, from obtaining the material to final structural analysis, follows a validated workflow designed to ensure data integrity and reproducibility.
Caption: Workflow from material synthesis to structural interpretation.
Protocol 1: Crystallization of 1H-pyrazole-3,5-dicarboxylic acid monohydrate
This protocol utilizes the slow evaporation technique, which is effective for compounds that are reasonably soluble at room temperature. The gradual removal of solvent allows for the ordered growth of high-quality crystals.
Causality: Water is chosen as the solvent because it is a good solvent for the polar dicarboxylic acid and, more importantly, it can be incorporated into the crystal lattice as a hydrate, which often yields stable, well-defined crystals.[1] Slow evaporation is preferred over rapid cooling to prevent the formation of polycrystalline powder or poorly-formed crystals.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of 1H-pyrazole-3,5-dicarboxylic acid in 10 mL of hot deionized water in a small, clean beaker.[1]
-
Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean vial. This prevents impurities from acting as nucleation sites that hinder single crystal growth.
-
Evaporation: Cover the vial with parafilm and pierce a few small holes in it. This slows down the rate of evaporation.
-
Incubation: Leave the vial undisturbed in a vibration-free location at room temperature.
-
Harvesting: Colorless, block-like crystals suitable for SC-XRD should form over several days as the solvent evaporates.[1] Harvest the crystals by carefully decanting the remaining solution.
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
This is a generalized workflow for analyzing a harvested crystal. Specific instrument parameters will vary.
Causality: SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[9] It relies on the principle that a crystal lattice diffracts X-rays in a unique pattern (reflections), from which the electron density, and thus the atomic positions, can be calculated.[10]
Step-by-Step Methodology:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in all dimensions.[8]
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen (typically 100-150 K) is used to reduce thermal motion of the atoms, resulting in a higher quality diffraction pattern.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.
-
Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using φ and ω scans).
-
Data Reduction: The collected raw diffraction intensities are processed. This includes integration of reflection intensities, and corrections for experimental factors like absorption.
Data Interpretation: From Diffraction Pattern to Supramolecular Insights
The output of an SC-XRD experiment is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, angles, and other structural parameters. The key to analysis is identifying the non-covalent interactions, particularly hydrogen bonds, that govern the crystal packing.
Visualizing Supramolecular Synthons
The hydrogen bonding patterns in pyrazole dicarboxylic acids can be described using graph-set notation. The most common and stabilizing interactions involve the formation of rings (R) and chains (C).
Caption: Common hydrogen bonding patterns in pyrazole dicarboxylic acids.
In the H₃pzdc·H₂O structure, the water molecule acts as a critical node, accepting a hydrogen bond from a carboxylic acid OH group and donating a hydrogen bond to a pyrazole nitrogen atom.[1] This "water bridge" motif is fundamental to linking the primary hydrogen-bonded chains into a robust 3D architecture, demonstrating the power of a single solvent molecule to dictate the entire crystal packing strategy.
Conclusion
The crystal structure analysis of pyrazole dicarboxylic acids reveals a rich landscape of supramolecular chemistry. As demonstrated by the comparison of anhydrous and hydrated forms of 1H-pyrazole-3,5-dicarboxylic acid, the presence of lattice solvent molecules is not a passive inclusion but an active architectural component that directs the overall crystal packing. For researchers in materials science and drug development, a thorough understanding of these non-covalent interactions, guided by precise crystallographic analysis, is essential for the rational design of novel materials with tailored properties. The experimental protocols provided herein offer a validated starting point for obtaining high-quality structural data, which is the bedrock of molecular and materials design.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 | CID 2723723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. rigaku.com [rigaku.com]
A Comparative Guide to the Biological Efficacy of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid and Its Analogs
In the dynamic landscape of agrochemical and pharmaceutical research, the pyrazole scaffold stands out as a cornerstone for the development of a diverse array of biologically active molecules. Its inherent structural versatility allows for fine-tuning of physicochemical properties, leading to compounds with potent herbicidal, fungicidal, and insecticidal activities. This guide provides a comprehensive comparison of the biological efficacy of the lead compound, 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid, and its key structural analogs. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their performance, offering a critical resource for researchers and professionals in drug and pesticide development.
Introduction to the Pyrazole Scaffold: A Privileged Structure in Bioactive Compound Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agricultural chemistry.[1] Its stability, synthetic accessibility, and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The strategic placement of different functional groups on the pyrazole ring can dramatically influence the compound's biological activity, selectivity, and pharmacokinetic properties. Our focus, this compound, represents a foundational structure from which numerous potent analogs have been developed.
Comparative Biological Efficacy: A Multi-faceted Analysis
While specific public-domain data on the biological efficacy of this compound is limited, we can infer its potential and compare it to its well-documented analogs by examining structure-activity relationships (SAR). The primary modifications of this core structure involve the conversion of the carboxylic acid and methoxycarbonyl groups into various amides, esters, and other functional moieties. These modifications give rise to a spectrum of biological activities.
Herbicidal Activity: Targeting Plant-Specific Enzymes
Many pyrazole derivatives exhibit potent herbicidal activity, primarily by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] This enzyme is crucial in the plant's tyrosine catabolism pathway, which leads to the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[5] Inhibition of HPPD results in the depletion of these vital compounds, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissue, ultimately causing plant death.[4][5]
Key Analogs and Their Performance:
-
Pyrazole Benzophenone Derivatives: Analogs where the carboxylic acid is replaced with a benzophenone moiety have shown significant herbicidal activity. For instance, compounds 5n and 5o (specific structures in the cited reference) displayed greater potency than the commercial herbicide pyrazoxyfen against barnyard grass (Echinochloa crus-galli).[6]
-
5-Heterocycloxy-1-substituted-pyrazoles: Modification at the 5-position with a heterocycloxy group can confer potent herbicidal properties. One such analog, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine , exhibited excellent post-emergence herbicidal effects against Digitaria sanguinalis.[7]
-
Diarylpyrazole Carboxylates: Analogs like methyl 4-chloro-1-(2,5-difluorophenyl)-5-(4-flurophenyl)-pyzazole-3-carboxylate have demonstrated noteworthy pre-emergent herbicidal activity against a variety of weed species.[8]
Table 1: Comparative Herbicidal Activity of Pyrazole Analogs
| Compound Class | Target Weed(s) | Activity Metric | Efficacy | Reference(s) |
| Pyrazole Benzophenones | Echinochloa crus-galli | % Inhibition | Good (at 0.05 mmol m⁻²) | [6] |
| 5-Heterocycloxy-pyrazoles | Digitaria sanguinalis | % Inhibition (Fresh Weight) | 82% (at 750 g a.i. ha⁻¹) | [7] |
| Diarylpyrazole Carboxylates | Various weeds | Pre-emergence activity | Good | [8] |
| Phenylpyrazole derivatives with strobilurin moieties | Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata | % Inhibition | Moderate to Good (at 150 g a.i./hm²) | [9] |
Mechanism of Action: HPPD Inhibition Pathway
Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.
Fungicidal Activity: Disrupting Fungal Respiration
A significant number of pyrazole carboxamide derivatives act as potent fungicides by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[10][11][12][13] By blocking the oxidation of succinate to fumarate, these compounds disrupt cellular respiration and energy production in fungi, leading to their death.[10][14]
Key Analogs and Their Performance:
-
N-substituted Phenyl Pyrazole Carboxamides: Analogs bearing a branched alkyl ether moiety have shown high efficacy. For instance, compounds 5d and 5e (specific structures in the cited reference) exhibited excellent activity against Sclerotinia sclerotiorum and Rhizoctonia solani, with EC50 values comparable or superior to the commercial fungicide penflufen.[15]
-
Pyrazole-Thiazole Carboxamides: The incorporation of a thiazole ring can enhance fungicidal activity. Compounds 6d and 6j demonstrated better in vitro activity against Rhizoctonia cerealis than the commercial fungicides fluxapyroxad and thifluzamide.[16]
-
Isoxazolol Pyrazole Carboxylates: The isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL.[17][18]
Table 2: Comparative Fungicidal Activity of Pyrazole Analogs
| Compound Class | Target Fungus | Activity Metric | Efficacy (EC50 in µg/mL) | Reference(s) |
| N-substituted Phenyl Pyrazole Carboxamides | Rhizoctonia solani | EC50 | 0.06 - 0.27 | [15] |
| Pyrazole-Thiazole Carboxamides | Rhizoctonia cerealis | EC50 | 5.11 - 8.14 | [16] |
| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | EC50 | 0.37 | [17][18] |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | % Inhibition | >50% at 100 µg/mL | [19] |
Mechanism of Action: SDH Inhibition Pathway
Caption: SDH Inhibition by Pyrazole Carboxamide Fungicides.
Insecticidal Activity: Targeting the Nervous System
Pyrazole-based insecticides often target the central nervous system of insects. A prominent mode of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel.[20][21] By blocking this channel, these insecticides reduce neuronal inhibition, leading to hyperexcitation, convulsions, and ultimately, the death of the insect.[21][22]
Key Analogs and Their Performance:
-
1H-Pyrazole-5-carboxylic Acid Derivatives: Analogs containing oxazole and thiazole rings have shown potent insecticidal activity. Compound 7h (specific structure in the cited reference) demonstrated 85.7% mortality against the bean aphid (Aphis fabae) at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid.[23][24]
-
Aryl Isoxazoline Pyrazole-5-carboxamides: These derivatives have exhibited excellent insecticidal activity against lepidopteran pests. Compound IA-8 showed activity against Mythimna separata comparable to the commercial insecticide fluralaner.[25]
-
Pyrazole-5-carboxamides with N-benzyl Moieties: Certain analogs have shown high insecticidal activity against cotton bollworm (Helicoverpa armigera) and good activity against bean aphid (Aphis craccivora).[26]
Table 3: Comparative Insecticidal Activity of Pyrazole Analogs
| Compound Class | Target Insect | Activity Metric | Efficacy | Reference(s) |
| 1H-Pyrazole-5-carboxylic Acid Derivatives | Aphis fabae | % Mortality | 85.7% at 12.5 mg/L | [23][24] |
| Aryl Isoxazoline Pyrazole-5-carboxamides | Mythimna separata | % Mortality | Comparable to fluralaner | [25] |
| Pyrazole-5-carboxamides with N-benzyl Moieties | Aphis craccivora | % Mortality | 95-100% at 200 mg kg⁻¹ | [26] |
| Pyrazole-5-carboxamides with aryloxypyridyl ethylamine | Aphis craccivora, Nilaparvata lugens | LC50 | Excellent activity | [27] |
Mechanism of Action: GABA-Gated Chloride Channel Blockade
Caption: Blockade of GABA-Gated Chloride Channels by Pyrazole Insecticides.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific integrity and reproducibility of efficacy studies, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key bioassays.
Protocol for In Vitro Herbicide Screening
Objective: To determine the inhibitory effect of test compounds on the growth of a model weed species, such as barnyard grass (Echinochloa crus-galli).
Materials:
-
Seeds of Echinochloa crus-galli
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Distilled water
-
Growth chamber with controlled temperature (25±2°C) and light (16h light/8h dark cycle)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each test compound. Serially dilute the stock solution to obtain a range of desired concentrations. A solvent control (solvent only) and a negative control (distilled water) should be included.
-
Seed Plating: Place two layers of filter paper in each Petri dish and moisten with 2 mL of the respective test solution or control.
-
Place 10-15 surface-sterilized seeds of Echinochloa crus-galli evenly on the filter paper.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.
-
Data Collection: After 7-10 days, measure the root and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition of root and shoot growth for each concentration relative to the negative control using the formula: % Inhibition = [1 - (Treatment Length / Control Length)] * 100
-
Determine the EC50 (the concentration that causes 50% inhibition) for each compound using probit analysis.
Workflow for In Vitro Herbicide Screening
Caption: Workflow for In Vitro Herbicide Screening Bioassay.
Protocol for Mycelial Growth Inhibition Assay
Objective: To evaluate the in vitro antifungal activity of test compounds against a pathogenic fungus, such as Rhizoctonia solani.[28]
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator (28±2°C)
Procedure:
-
Preparation of Amended Media: Autoclave the PDA medium. While it is still molten (around 45-50°C), add the appropriate amount of the test compound stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A solvent control (PDA with solvent) and a negative control (PDA only) must be included.
-
Inoculation: From the margin of an actively growing culture of R. solani, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubation: Incubate the plates at 28±2°C until the mycelial growth in the control plate almost covers the entire plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Analysis: Calculate the percent inhibition of mycelial growth using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value for each compound.
Protocol for Insecticidal Contact Toxicity Bioassay
Objective: To assess the contact toxicity of test compounds against a model insect, such as the cowpea aphid (Aphis craccivora).[29][30][31]
Materials:
-
A healthy, synchronized culture of Aphis craccivora
-
Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)
-
Leaf discs from the host plant (e.g., cowpea)
-
Petri dishes with a layer of agar to maintain leaf turgidity
-
Fine paintbrush
-
Spray tower or micropipette
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations for each test compound. A solvent-surfactant control and a water control should be included.
-
Treatment Application:
-
Leaf Dip Method: Dip leaf discs into the test solutions for a specified time (e.g., 10 seconds), then allow them to air dry.[29]
-
Topical Application: Apply a small, defined volume (e.g., 0.5 µL) of the test solution directly to the dorsal thorax of each aphid using a micropipette.
-
-
Insect Exposure: Place the treated leaf discs in the Petri dishes. Carefully transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.
-
Incubation: Maintain the Petri dishes at a controlled temperature (e.g., 25±2°C) and photoperiod.
-
Data Collection: Record the number of dead aphids at specified time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded are considered dead.
-
Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 (lethal concentration for 50% of the population) for each compound using probit analysis.
Conclusion: Structure-Activity Relationships and Future Directions
The biological efficacy of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. Our comparative analysis of analogs of this compound reveals several key structure-activity relationships:
-
Herbicidal Activity: The presence of specific aryl or heterocyclic moieties at the 1 and 5 positions of the pyrazole ring is often crucial for potent HPPD inhibition.
-
Fungicidal Activity: The conversion of the carboxylic acid group to a carboxamide is a common and effective strategy for developing SDH-inhibiting fungicides. The nature of the amine component of the carboxamide significantly influences the spectrum of activity.
-
Insecticidal Activity: Pyrazole-5-carboxamides are a prominent class of insecticides targeting the insect GABA receptor. Modifications at the N-substituent of the carboxamide and the 1-position of the pyrazole ring are key to optimizing insecticidal potency.
While this compound itself may not be the most potent bioactive agent, it serves as an invaluable starting point for the synthesis of a vast array of highly effective herbicidal, fungicidal, and insecticidal compounds. Future research should focus on the continued exploration of novel substitutions on the pyrazole scaffold, guided by a deeper understanding of the target enzyme's active site and the principles of rational drug design. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the discovery of next-generation pyrazole-based agrochemicals and pharmaceuticals with enhanced efficacy, selectivity, and environmental safety profiles.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 4. farmprogress.com [farmprogress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Herbicidal Activity of 1, 5-Diarylpyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 12. nzpps.org [nzpps.org]
- 13. researchgate.net [researchgate.net]
- 14. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gosset.ai [gosset.ai]
- 23. d-nb.info [d-nb.info]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ijcmas.com [ijcmas.com]
- 29. biochemjournal.com [biochemjournal.com]
- 30. entomoljournal.com [entomoljournal.com]
- 31. cabidigitallibrary.org [cabidigitallibrary.org]
A Senior Application Scientist's Guide to Kinetic Analysis of Pyrazole Derivative Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Reaction Kinetics in Pyrazole Chemistry
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their synthesis and functionalization are pivotal processes where a deep understanding of reaction kinetics is not merely academic but a critical driver of efficiency, selectivity, and ultimately, the viability of a chemical entity. For professionals in drug development, kinetic data informs process optimization, scale-up, and the elucidation of reaction mechanisms, which are fundamental to regulatory approval and robust manufacturing.[3] This guide provides a comparative analysis of common methodologies for the kinetic study of pyrazole derivative reactions, offering insights into experimental design and data interpretation to empower researchers in their synthetic endeavors.
Core Concepts in Pyrazole Reactions: A Kinetic Perspective
The diverse reactivity of the pyrazole core allows for a wide array of transformations. From a kinetic standpoint, two classes of reactions are of particular interest due to their prevalence and importance in generating molecular diversity:
-
Pyrazole Synthesis (e.g., Knorr Cyclocondensation): The formation of the pyrazole ring itself, often through the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a foundational reaction. Kinetic analysis of this process is crucial for controlling regioselectivity and maximizing yield, as complex reaction networks involving intermediates can arise.[4][5][6]
-
C-H Functionalization: The direct functionalization of the pyrazole ring's C-H bonds is a modern and atom-economical approach to creating complex derivatives. Understanding the kinetics of these reactions, which are often catalyzed by transition metals, is key to controlling regioselectivity and catalyst efficiency.[7]
Comparative Analysis of Methodologies for Kinetic Monitoring
The selection of an appropriate analytical technique is paramount for acquiring high-quality kinetic data. The choice depends on the specific reaction, the physicochemical properties of the reactants and products, and the desired level of detail.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| UV-Visible Spectroscopy | Measures the change in absorbance of light by chromophoric species over time.[8][9] | High sensitivity, relatively low cost, suitable for fast reactions.[10] | Requires a chromophore in the system; spectral overlap can be problematic.[9] | Reactions where a reactant or product has a distinct UV-Vis absorption profile.[11][12] |
| NMR Spectroscopy | Tracks the change in concentration of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F) over time.[13][14] | Provides rich structural information, allowing for simultaneous monitoring of multiple species.[15] Intrinsically quantitative.[13][16] | Lower sensitivity than UV-Vis, more expensive instrumentation, not ideal for very fast reactions.[16] | Complex reactions with multiple intermediates, and when structural confirmation during the reaction is needed.[15] |
| High-Performance Liquid Chromatography (HPLC) | Separates reaction components at discrete time points, followed by quantification.[17][18] | Excellent for complex mixtures, high sensitivity and selectivity. | Requires quenching of the reaction at each time point, which can introduce errors; not a true real-time method. | Reactions in complex matrices or when baseline separation of all components is necessary for accurate quantification. |
Causality in Method Selection: Why Choose One Over Another?
The decision to use a particular technique is driven by the specific questions being asked.
-
For rapid screening and initial rate determination in reactions with a clear color change or development of a UV-active species, UV-Visible spectroscopy is often the most efficient choice. Its high temporal resolution allows for the capture of fast initial kinetics.[10][12]
-
When elucidating a complex reaction mechanism involving unseen intermediates or potential side products, NMR spectroscopy is unparalleled. The ability to observe the rise and fall of multiple distinct species provides a detailed picture of the reaction pathway.[13][15] Benchtop NMR spectrometers have made this technique more accessible for real-time monitoring directly in the fume hood.[15]
-
For validated, quantitative analysis in late-stage process development or for reactions with highly similar components, HPLC is the gold standard. By physically separating the components before detection, it overcomes issues of spectral overlap that can plague spectroscopic methods.[17][18]
Visualizing the Kinetic Analysis Workflow
A systematic approach is crucial for any kinetic study. The following diagram outlines a typical workflow from experimental design to data analysis.
Caption: A generalized workflow for the kinetic analysis of chemical reactions.
Case Study: Comparing the N-Arylation of Two Pyrazole Derivatives
To illustrate the application of kinetic data, consider a hypothetical case study comparing the palladium-catalyzed N-arylation of two pyrazole derivatives: unsubstituted pyrazole (PzH) and 3,5-dimethylpyrazole (Me₂PzH). The goal is to determine which derivative reacts faster and to understand the energetic barrier for each reaction.
Methodology: The reactions are monitored using in-situ NMR spectroscopy by tracking the disappearance of the pyrazole N-H proton signal and the appearance of the product N-aryl proton signals. Experiments are conducted at various temperatures to determine the activation parameters.
Hypothetical Experimental Data:
| Pyrazole Derivative | Initial Rate (M/s) at 323 K | Rate Constant (k) at 323 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Pyrazole (PzH) | 1.5 x 10⁻⁴ | 3.0 x 10⁻³ | 65 |
| 3,5-Dimethylpyrazole (Me₂PzH) | 4.5 x 10⁻⁵ | 0.9 x 10⁻³ | 78 |
Interpretation of Results:
The data clearly shows that the unsubstituted pyrazole reacts approximately 3.3 times faster than the 3,5-dimethylpyrazole under these conditions. This is reflected in both the higher initial rate and the larger rate constant. The higher activation energy for the 3,5-dimethylpyrazole suggests that the methyl groups sterically hinder the approach of the arylating agent to the nitrogen atom, thus increasing the energy barrier for the reaction. This type of quantitative data is invaluable for selecting substrates in a drug discovery campaign or for optimizing reaction conditions to overcome such energetic penalties.
Key Experimental Protocols
The following protocols provide a self-validating framework for conducting kinetic experiments.
Protocol 1: Kinetic Analysis using UV-Visible Spectroscopy
This protocol describes the determination of the rate law for a reaction where one species has a unique absorbance at a specific wavelength.
-
Instrument & Sample Preparation:
-
Allow the UV-Vis spectrophotometer to warm up for at least 30 minutes for baseline stability.
-
Prepare stock solutions of all reactants at known concentrations in a suitable solvent that is transparent in the wavelength range of interest.
-
Determine the λ_max (wavelength of maximum absorbance) of the species to be monitored by scanning a dilute solution.
-
-
Calibration (Beer's Law Plot):
-
Prepare a series of dilutions of the absorbing species of known concentrations.
-
Measure the absorbance of each dilution at λ_max.
-
Plot Absorbance vs. Concentration. The plot must be linear in the concentration range of the kinetic run (R² > 0.99). This validates that absorbance is directly proportional to concentration.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions (except for the initiating reagent) in a temperature-controlled cuvette holder inside the spectrophotometer.
-
Set the instrument to kinetics mode, measuring absorbance at λ_max at fixed time intervals.
-
Initiate the reaction by adding the final reagent and rapidly mixing.
-
Begin data acquisition immediately.
-
-
Data Analysis:
-
Convert the absorbance vs. time data to concentration vs. time using the Beer's Law plot.
-
Plot concentration vs. time to determine the initial rate from the slope at t=0.[19]
-
Repeat the experiment, varying the initial concentration of one reactant while keeping others constant, to determine the order with respect to each reactant.[20][21]
-
Use the determined orders to write the rate law and calculate the rate constant, k.[22]
-
Protocol 2: Kinetic Analysis using NMR Spectroscopy
This protocol outlines the use of NMR for monitoring a reaction in situ.
-
Instrument Setup & Standardization:
-
Ensure the NMR spectrometer is properly tuned and shimmed using a sample of similar composition to the reaction mixture.[13]
-
Include a known concentration of an inert internal standard in the reaction mixture. The standard's peak should not overlap with any reactant or product signals.
-
-
Sample Preparation & Reaction Initiation:
-
In an NMR tube, combine all reactants except the initiating reagent, along with the deuterated solvent and the internal standard.
-
Acquire an initial spectrum (t=0) before initiating the reaction.
-
Initiate the reaction by adding the final reagent (e.g., via a syringe) and mix quickly.
-
Immediately insert the tube into the spectrometer.
-
-
Data Acquisition:
-
Data Processing & Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate the signal of a reactant peak and a product peak. Also, integrate the peak of the internal standard.
-
Calculate the concentration of the reactant/product at each time point by comparing its integral to the integral of the known concentration of the internal standard.
-
Plot concentration vs. time and perform the kinetic analysis as described in the UV-Vis protocol.
-
Selecting the Right Approach: A Decision Framework
The choice of kinetic methodology is a critical decision. The following diagram provides a logical framework to guide this selection process.
Caption: Decision tree for selecting a kinetic analysis method.
Conclusion and Future Outlook
The kinetic analysis of pyrazole derivative reactions is an indispensable tool for the modern chemist. By moving beyond simple yield determination and embracing the quantitative insights offered by techniques like UV-Vis, NMR, and HPLC, researchers can accelerate discovery and development. The integration of real-time monitoring with automated reaction platforms and data-driven modeling represents the next frontier, promising to further demystify complex reaction networks and enable the design of more efficient, robust, and selective chemical processes.[3] A thorough understanding of the principles and a judicious selection of methodology, as outlined in this guide, will empower scientists to unlock the full potential of pyrazole chemistry.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. iscre28.org [iscre28.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [mas-iiith.vlabs.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Magritek [magritek.com]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Experimentally Determining Rate Law — Overview & Examples - Expii [expii.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. tutorchase.com [tutorchase.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrazole Isomers
Introduction: The Isomeric Challenge in Pyrazole Synthesis
Pyrazoles form the structural core of a vast array of compounds vital to the pharmaceutical and agrochemical industries.[1][2][3] Their synthesis, however, is frequently complicated by a fundamental aspect of their chemistry: isomerism. The use of unsymmetrical starting materials, such as a non-symmetrical 1,3-dicarbonyl compound and a substituted hydrazine, inevitably leads to the formation of regioisomers—compounds with the same molecular formula but different arrangements of atoms.[1] Furthermore, N-unsubstituted pyrazoles exist in a state of dynamic equilibrium between two tautomeric forms, a phenomenon known as annular prototropic tautomerism.[4]
The presence of these isomeric impurities is not a trivial matter. It can profoundly impact a compound's pharmacological activity, toxicity profile, and patentability, making rigorous purity assessment an non-negotiable step in the development pipeline.[4] This guide provides an in-depth comparison of the primary analytical techniques used to separate and characterize pyrazole isomers, moving beyond mere protocols to explain the causal logic behind methodological choices, ensuring a robust and self-validating analytical strategy.
The Root of Complexity: Regioisomerism and Tautomerism
To select the appropriate analytical tool, one must first understand the nature of the challenge. When an unsymmetrical diketone reacts with a hydrazine, two distinct cyclization pathways are possible, yielding two different regioisomers. The electronic and steric properties of the substituents on both reactants dictate the ratio of these products.
Caption: Logical workflow of regioisomer formation in pyrazole synthesis.
This isomeric mixture requires powerful analytical techniques not only to quantify the purity of the target compound but also to definitively identify the structure of each component.
Core Analytical Techniques: A Comparative Analysis
No single technique can provide a complete picture of isomeric purity. A multi-faceted approach, combining separation with structural elucidation, is essential. We will compare the four cornerstone methodologies: NMR Spectroscopy, Chromatography (HPLC/GC), Mass Spectrometry, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is the most powerful tool for the direct structural elucidation of isomers in solution.[5] It provides detailed information about the chemical environment of each atom in the molecule.
-
Expertise & Causality: The differentiation of pyrazole regioisomers hinges on the sensitivity of nuclear chemical shifts to the local electronic environment. Protons and carbons in one isomer will have distinct resonance frequencies compared to the other. For unambiguous assignment, particularly for confirming which nitrogen atom bears a substituent, two-dimensional NMR experiments are indispensable. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount, as it detects spatial proximity between protons. A NOESY correlation between protons on the N1-substituent and protons on the C5-substituent provides definitive proof of that specific regioisomeric structure.[2][6] Similarly, Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings (2-3 bonds) between protons and carbons, helping to piece together the molecular framework.[5][6]
-
Trustworthiness: An NMR spectrum is a fundamental chemical fingerprint. By integrating the signals corresponding to each isomer, a precise quantitative ratio of the components in a mixture can be determined, provided the signals are well-resolved. The self-validating nature of NMR comes from the consistency required across multiple experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), where all data must converge to support a single structural assignment for each isomer.
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer mixture. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum to establish through-space proton-proton correlations. A mixing time of 500-800 ms is typically effective for small molecules of this size. The presence or absence of key cross-peaks will be the deciding factor in assigning the regiochemistry.
| Parameter | Regioisomer 1 (1,3-disubstituted) | Regioisomer 2 (1,5-disubstituted) | Rationale for Difference |
| ¹H Chemical Shift (H4) | ~6.3 ppm | ~6.1 ppm | The electronic influence of the adjacent C3 vs. C5 substituent alters the shielding of the H4 proton. |
| ¹³C Chemical Shift (C3) | ~150 ppm | ~142 ppm | The carbon atom directly bonded to the second substituent shows a significant shift. |
| ¹³C Chemical Shift (C5) | ~140 ppm | ~152 ppm | The chemical environment of C5 is drastically different between the two isomers. |
| Key NOESY Correlation | N/A (No substituent at C5) | Present between N1-substituent and C5-substituent protons | This is the definitive proof for the 1,5-disubstituted isomer. |
Chromatographic Separation: Quantifying the Mixture
Chromatography excels at physically separating the components of a mixture, allowing for accurate quantification of purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends primarily on the volatility and thermal stability of the pyrazole derivatives.
Caption: Decision workflow for chromatographic method development.
-
Expertise & Causality (HPLC): HPLC is the more versatile technique, suitable for a wider range of pyrazoles.[7][8] Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the workhorse method.[9] Isomers, having slightly different polarities due to the varied placement of substituents, will interact differently with the stationary phase, resulting in different retention times. Method development is crucial; adjusting the mobile phase composition (gradient vs. isocratic elution) and temperature can significantly impact resolution.[9] For chiral pyrazoles, specialized chiral stationary phases are required to separate enantiomers.[7][10]
-
Expertise & Causality (GC): For pyrazoles that are volatile and stable at high temperatures, GC offers excellent resolving power and speed.[1][4] The separation occurs based on boiling point and interactions with the stationary phase coating the capillary column. The most powerful implementation is Gas Chromatography-Mass Spectrometry (GC-MS), which couples the separation power of GC with the detection and identification capabilities of MS.[1] This allows for simultaneous quantification and preliminary identification based on fragmentation patterns.
-
System: An HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[9]
-
Elution: Start with an isocratic method (e.g., 50:50 A:B). If separation is poor, develop a gradient method (e.g., start at 30% B, ramp to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole isomers show strong absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
| Technique | Parameter | Regioisomer 1 | Regioisomer 2 |
| HPLC | Retention Time (min) | 10.2 | 11.5 |
| Area % | 43% | 57% | |
| GC-MS | Retention Time (min) | 8.7 | 9.1 |
| Area % | 44% | 56% |
Mass Spectrometry (MS): Differentiating by Fragmentation
While isomers have identical molecular weights, their behavior upon fragmentation in a mass spectrometer can be distinct.
-
Expertise & Causality: This technique is most powerful when coupled with chromatography (LC-MS or GC-MS). After separation, the isolated isomers enter the mass spectrometer. In techniques like tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented through collision-induced dissociation (CID). The position of substituents dictates the relative strengths of bonds in the pyrazole ring and its side chains. This leads to different fragmentation pathways, producing a unique "fingerprint" mass spectrum for each isomer.[6][11] For example, the loss of a particular side chain might be a dominant fragmentation pathway for one isomer but minor for another, providing a clear diagnostic marker.[6]
-
LC Separation: Separate the isomers using an established HPLC method as described above.
-
Ionization: Interface the LC output with an electrospray ionization (ESI) source to generate protonated molecules [M+H]⁺ in the gas phase.
-
Full Scan MS: First, acquire a full scan mass spectrum to confirm the molecular weight of the eluting peaks.
-
MS/MS Fragmentation: In a separate run, program the instrument to isolate the [M+H]⁺ ion for each isomer as it elutes and subject it to CID. Acquire the resulting product ion spectra.
-
Analysis: Compare the product ion spectra. Look for unique fragment ions or significant differences in the relative abundance of common fragments to distinguish the isomers.
X-ray Crystallography: The Definitive Answer
For the ultimate, unambiguous structural proof, single-crystal X-ray crystallography is unparalleled.
-
Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[12][13] If a suitable single crystal of an isomer can be grown, the result is an absolute structural determination, leaving no doubt as to its regiochemistry.[2] This method is often used to definitively characterize a reference standard, which can then be used to confirm the identity of peaks in chromatograms or signals in NMR spectra. The primary limitation is the requirement of a high-quality single crystal, which can be challenging to grow. It's also crucial to remember that the crystal structure represents the molecule in the solid state, which may be a single tautomer, while in solution, other tautomeric forms might exist.[4]
-
Purification: The sample must be highly pure. Preparative HPLC is often used to isolate a single isomer.
-
Crystal Growth: Grow single crystals, typically by slow evaporation of a solvent in which the compound is sparingly soluble. Common solvents include ethanol, ethyl acetate, or hexane/dichloromethane mixtures. This is often a trial-and-error process.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect the diffraction data.
-
Structure Solution and Refinement: Process the data and solve the structure using specialized software to generate the final 3D model of the molecule.[12]
Integrated Strategy for Purity Assessment
A logical, tiered approach ensures both efficiency and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijcpa.in [ijcpa.in]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While established safety data may not always be available for every new compound, a rigorous, science-first approach to hazard assessment based on analogous structures is paramount. This guide provides essential safety and logistical information for handling 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid, a compound belonging to the pyrazole carboxylic acid class. Our recommendations are synthesized from the known hazard profiles of structurally similar molecules to ensure a robust margin of safety in all laboratory operations.
Hazard Assessment: An Evidence-Based Approach
Probable Hazard Profile:
Based on analogous compounds, we must assume that this compound is likely to present the following risks:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5][6]
-
Harmful if Swallowed: May be harmful if ingested.[7]
The physical form, a solid powder, increases the risk of aerosolization and inadvertent inhalation or contamination of surfaces.[1][6] Therefore, all handling procedures must be designed to mitigate the generation and dispersal of dust.
Core Personal Protective Equipment (PPE) Mandates
The "minimum PPE" for any laboratory handling chemical hazards includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[8] However, for this specific compound class, an enhanced level of protection is required. The following table summarizes the necessary PPE, linking each piece of equipment to the specific hazard it mitigates.
| Hazard Category | Potential Effect | Required Personal Protective Equipment (PPE) |
| Dermal Contact | Causes skin irritation.[3][4][5] | Chemical-Resistant Lab Coat: Must be worn fully buttoned to protect skin and clothing from spills.[6][9] Gloves: Chemical-resistant disposable nitrile gloves are mandatory. For tasks with higher contamination risk, consider double-gloving. Gloves must be inspected before use and changed immediately upon contamination.[6][8] Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[6][9] |
| Ocular Exposure | Causes serious eye irritation.[4][6][7] | Chemical Splash Goggles: Standard safety glasses are insufficient.[8][10] Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against dust particles and potential splashes.[6] Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation, a face shield must be worn in addition to chemical splash goggles.[8][9][10] |
| Inhalation | May cause respiratory irritation.[4][5][6] | Engineering Controls: All weighing and handling of the solid compound must occur within a certified chemical fume hood or a similar ventilated enclosure to prevent the inhalation of dust.[6] Respiratory Protection: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator is required. The specific type will depend on the potential exposure level.[6][9] |
| Ingestion | Harmful if swallowed.[7] | Administrative Controls: Do not eat, drink, or smoke in laboratory areas.[6][7] Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[2][3][6] |
Procedural Guidance: From Weighing to Waste
A self-validating protocol minimizes risk by integrating safety checks and engineering controls at every step. The following workflow is mandatory for handling this compound.
Preparation and Engineering Controls
-
Designated Area: Establish a specific, clearly marked area within a chemical fume hood for all handling activities.[6]
-
Verify Ventilation: Confirm that the chemical fume hood is functioning correctly (check airflow monitor) before introducing any chemicals.[6]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, before you begin.[6] This prevents the need to leave the designated area mid-procedure.
Handling Operations
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated area.
-
Weighing and Transfer:
-
Perform all weighing operations on a draft shield or within the fume hood to minimize dust dispersal.
-
Use spatulas to carefully transfer the solid. Avoid pouring, which can generate dust clouds.
-
If adding the solid to a solvent, do so slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces, glassware, and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the face shield/goggles, and then the lab coat.
-
Disposal and Emergency Plans
Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]
-
Chemical Waste: Unused compound and reaction mixtures should be disposed of according to your institution's hazardous waste guidelines. Do not discharge to sewer systems.[1] The material may be disposed of by a licensed chemical destruction plant.[1]
Emergency Procedures:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3][4]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][3]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
Visual Workflow: Hazard Assessment & PPE Selection
The following diagram outlines the logical process for selecting appropriate PPE when working with a chemical that has limited specific safety information, such as this compound.
Caption: PPE selection workflow for chemicals with limited safety data.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. lgcstandards.com [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. uah.edu [uah.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
